Technical Whitepaper: Characterization and Control of Drospirenone Impurity H
Executive Summary In the high-stakes landscape of steroid hormone synthesis, Drospirenone ( ) stands out due to its unique pharmacological profile, combining progestogenic, antimineralocorticoid, and antiandrogenic activ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of steroid hormone synthesis, Drospirenone (
) stands out due to its unique pharmacological profile, combining progestogenic, antimineralocorticoid, and antiandrogenic activities. However, its structural complexity—specifically the presence of two acid-labile cyclopropane rings at positions C6-C7 and C15-C16—renders it susceptible to specific degradation pathways.
This technical guide focuses exclusively on Impurity H (as designated by the European Pharmacopoeia), a critical process-related impurity identified as the 7-chloromethyl derivative . Understanding the formation, detection, and control of Impurity H is paramount for researchers ensuring API purity and regulatory compliance (ICH Q3A/Q3B).
Part 1: Chemical Identity and Structural Characterization
Impurity H is distinct from oxidative degradants (like Impurity C) or isomerizations (like Impurity E). It represents a nucleophilic ring-opening event of the 6,7-cyclopropane moiety, typically mediated by acidic conditions in the presence of chloride ions.
Impurity H: The cyclopropane ring opens. The proton (
) likely attacks the ring carbon, and the chloride () acts as a nucleophile, attaching to the C7-methyl group (forming a chloromethyl side chain) or the C7 position directly. The EP name "7-(chloromethyl)" suggests the methylene bridge opens to form a chloromethyl group attached at C7.
Part 2: Formation Mechanism and Causality
The formation of Impurity H is not random; it is a deterministic chemical outcome of exposing Drospirenone (or its penultimate intermediate) to hydrochloric acid (HCl) or chloride sources under acidic conditions.
The Mechanism: Acid-Catalyzed Ring Opening
Drospirenone contains two strained cyclopropane rings. The 6,7-ring is conjugated with the
-3-ketone system, making it electronically distinct but susceptible to electrophilic attack.
Protonation: Acidic protons attack the electron-rich cyclopropane ring or the adjacent carbonyl oxygen, activating the system.
Nucleophilic Attack: A chloride ion (
), often present from reagents (e.g., HCl used in pH adjustment, or residual chlorinated solvents), attacks the activated 6,7-methylene carbon.
Ring Opening: The strain relief drives the opening of the cyclopropane ring, resulting in the 7-chloromethyl structure.
Visualization of the Pathway
Figure 1: Reaction pathway illustrating the hydrohalogenation of Drospirenone to form Impurity H.
Part 3: Analytical Characterization Protocols
Detecting Impurity H requires separating it from the main peak (Drospirenone) and other closely related impurities (like Impurity A, the
derivative).
HPLC Method (Reverse Phase)
This protocol is derived from standard pharmacopoeial principles for steroid analysis, optimized for resolution of halogenated impurities.
To validate the identity of Impurity H during method development, look for the specific chlorine isotopic pattern.
Ionization: ESI (Positive Mode).
Target Mass:
.
Isotopic Signature:
The presence of a single Chlorine atom creates a distinct M+2 peak at 405.2 with approximately 33% intensity of the base peak (due to
natural abundance).
Self-Validation: If the M+2 peak is absent, the impurity is NOT Impurity H (likely an oxidative degradant).
Analytical Decision Workflow
Figure 2: Decision tree for the positive identification of Impurity H using LC-MS.
Part 4: Control Strategies in Drug Development
Preventing Impurity H is more effective than removing it, as its solubility profile is similar to Drospirenone.
Synthesis Control
Reagent Selection: Avoid using HCl for pH adjustments in steps following the formation of the 6,7-cyclopropane ring. Use non-halogenated acids (e.g., Sulfuric acid, Acetic acid) if acidification is necessary.
Solvent Quality: Ensure solvents (Dichloromethane, Chloroform) are free of free acid (HCl) stabilizers or degradation products.
Quenching: If a chlorinating reagent was used in previous steps, ensure complete quenching before the cyclopropanation step.
Purification
If Impurity H is formed, standard crystallization may not fully remove it due to structural similarity (co-crystallization risk).
Protocol: Preparative HPLC or flash chromatography on silica gel is preferred over crystallization for removal of levels >0.10%.
References
European Pharmacopoeia (Ph.[8] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H as the 7-chloromethyl derivative).[1][3][4][9]
United States Pharmacopeia (USP). Drospirenone Monograph. USP-NF 2025. (Lists related compound with chloromethyl structure).
Pharmaffiliates . Drospirenone Impurity H Structural Data. Available at: [Link]
Structural Divergence and Analytical Characterization: Drospirenone vs. 7-Chloromethyl 17-epidrospirenone
This guide provides an in-depth technical comparison between Drospirenone (DRSP) and its specific structural analog/impurity, 7-Chloromethyl 17-epidrospirenone (often designated as Impurity H in pharmacopeial contexts).[...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Drospirenone (DRSP) and its specific structural analog/impurity, 7-Chloromethyl 17-epidrospirenone (often designated as Impurity H in pharmacopeial contexts).[1][2][3][4]
[1][2][3][4]
Executive Summary
Drospirenone (DRSP) is a fourth-generation progestin characterized by a unique
-dimethylene structure, imparting it with a pharmacological profile closely mimicking natural progesterone (anti-mineralocorticoid, anti-androgenic).[1][2][3][4][5]
7-Chloromethyl 17-epidrospirenone represents a "double-defect" analog.[1][2][3][4] It diverges from the parent molecule via two critical structural modifications:
Stereochemical Inversion (C17): The spiro-lactone ring at Carbon 17 is inverted (epimerized), rendering the molecule pharmacologically inactive at the progesterone receptor.[1][2][3][4]
B-Ring Modification (C7): The
-cyclopropane ring is absent/opened, replaced by a 7-chloromethyl functionality.[1][2][3][4] This introduces a potentially reactive alkyl halide motif, raising genotoxic impurity (GTI) concerns.[1][2][3][4]
This guide details the structural forensics, mechanistic origins, and analytical protocols required to distinguish these entities during drug development.[2][3][4]
The pharmacological potency of Drospirenone relies on the rigid conformation provided by the two cyclopropane rings (methylene bridges) and the specific orientation of the C17 spiro-lactone.[1][3][4]
Comparative Structural Analysis
Feature
Drospirenone (API)
7-Chloromethyl 17-epidrospirenone (Impurity H)
Impact of Change
Formula
+1 Cl, +1 H (Ring opening)
MW
366.50 g/mol
402.96 g/mol
Significant mass shift (+36 Da)
C17 Stereochemistry
-pregnane (Lactone -oriented)
-pregnane (Lactone -oriented)
Loss of Efficacy: Inability to bind PR/MR pockets.[1][2][3][4]
Altered lipophilicity and retention time.[1][2][3][4]
Visualization of Structural Divergence[1]
The following diagram illustrates the core steroid skeleton and highlights the specific sites of divergence.
Caption: Structural mapping showing the transition from active Drospirenone to the double-modified Impurity H via C17 inversion and C7 ring opening.
Module 2: Mechanistic Origins[4]
Understanding how these impurities form is critical for process control.[2][3][4] The formation of 7-Chloromethyl 17-epidrospirenone is typically a result of harsh acidic conditions or specific synthetic missteps.[1][2][3][4]
The Degradation Cascade
C17 Epimerization (The "Epi" Shift):
Cause: Base-catalyzed isomerization or thermodynamic equilibration.[1][2][3][4]
Mechanism: The spiro-lactone ring opens via attack at the carbonyl or enolization adjacent to the C17 ketone intermediate, then re-closes in the thermodynamically more stable (but biologically inactive) "epi" configuration.[1][2][3][4]
7-Chloromethyl Formation (The "Ring Open"):
Cause: Interaction of the
-cyclopropane ring with Hydrochloric Acid (HCl) or incomplete reaction with chloromethylating reagents.[1][2][3][4]
Mechanism: The cyclopropane ring, being strained, acts as a "pseudo-double bond."[1][2][3][4] Protonation by strong acid leads to ring opening.[3][4] The chloride ion (
) acts as a nucleophile, attacking the resulting carbocation to form the chloromethyl side chain.[1][2][3][4]
Caption: Genesis pathways. Impurity H arises from the convergence of C17 isomerization and acid-mediated cyclopropane ring opening.[1][2][4]
Module 3: Analytical Characterization (Protocol)
Distinguishing the parent from the impurity requires high-resolution techniques due to the structural similarity of the steroid backbone.[4]
Mass Spectrometry (The Definitive ID)
The presence of Chlorine provides a unique isotopic signature that makes MS the preferred identification method.[3][4]
Receptor Binding: The inversion of C17 (Epi) causes a steric clash within the Progesterone Receptor (PR) ligand-binding domain.[1][2][3][4] Consequently, 7-Chloromethyl 17-epidrospirenone is pharmacologically inactive regarding hormonal efficacy.[1][2][3][4]
Off-Target Effects: The loss of the 6,7-cyclopropane reduces the metabolic stability of the B-ring, potentially altering the pharmacokinetic profile if it were active.[1][2][3][4]
Safety Alert: Genotoxicity
The most critical aspect of the "7-chloromethyl" motif is safety, not efficacy.[1][2][3][4]
Structural Alert: Primary alkyl halides (like
) are well-known structural alerts for genotoxicity.[1][2][3][4] They can act as alkylating agents, potentially reacting with DNA bases (guanine/adenine).[1][2][3][4]
Risk Assessment: Unlike standard "inactive" impurities, this compound must be evaluated as a Mutagenic Impurity (MI) under ICH M7 guidelines.[1][2][3][4]
Control Limit: If positive in Ames testing (or structurally flagged), it must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5
g/day ) rather than standard ICH Q3A impurity limits (0.15%).
References
European Pharmacopoeia (Ph.[2][3][4] Eur.) . Drospirenone Monograph 2404. (Defines Impurity E and related substances).
LGC Standards . Drospirenone Impurity H (7-Chloromethyl 17-epidrospirenone) Reference Standard Data Sheet.
Kratz, K. U., et al. (2006).[1][2][3][4] "Synthesis and crystal structure of drospirenone impurities." Steroids, 71(6), 484-488.[1][2][3][4] (Discusses the structural elucidation of acid-degradation products).
United States Pharmacopeia (USP) . Drospirenone Related Compounds. USP Store Catalog No. 1A05070.[3][4] [1][2][3][4]
ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [2][3][4]
Drospirenone Impurity H: Chemical Identity, Formation, and Control Strategies
Executive Summary In the rigorous quality control landscape of synthetic progestins, Drospirenone Impurity H represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph. Its prese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the rigorous quality control landscape of synthetic progestins, Drospirenone Impurity H represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph. Its presence is not merely a random degradation event but a direct chemical consequence of specific process conditions—namely, the interaction of the labile 6,7-cyclopropane moiety with acidic halide environments.[2]
This guide provides a definitive technical analysis of Impurity H (7-Chloromethyl derivative), detailing its structural elucidation, formation mechanism via acid-catalyzed ring opening, and robust analytical strategies for its quantification.[2][1]
Chemical Identity & Structural Analysis
To control an impurity, one must first understand its stereochemical architecture.[2][1] Drospirenone is unique due to its two cyclopropane rings (at C6-C7 and C15-C16), which impart significant ring strain and chemical reactivity.[2][1]
The 6,7-cyclopropane ring of Drospirenone is opened to form a 7-chloromethyl group; the 15,16-cyclopropane ring remains intact.[2][1][3][4]
Structural Significance
The transformation from Drospirenone to Impurity H involves the regioselective opening of the 6,7-cyclopropane ring.[2][1] The 6
,7-methylene group is electronically coupled to the -unsaturated ketone system (Ring A).[2][1] This conjugation makes the C6-C7 bond susceptible to electrophilic attack, particularly by strong acids like Hydrochloric Acid (HCl).[2][1]
Formation Mechanism: The Acid-Catalyzed Pathway
The formation of Impurity H is a textbook example of electrophilic addition to a conjugated cyclopropane . This usually occurs during the final acidification steps of synthesis or during workup if HCl is used to neutralize alkaline reaction mixtures.[1]
Mechanistic Workflow
Protonation: The carbonyl oxygen at C3 or the cyclopropane system itself accepts a proton, increasing the electrophilicity of the system.
Nucleophilic Attack: Chloride ions (
) present in the matrix attack the -carbon of the cyclopropane ring (C7 or the methylene carbon).[1]
Ring Opening: The strain energy is released, opening the three-membered ring to yield the chloromethyl derivative.[1]
pH Control: Exposure to pH < 2.0 in the presence of chloride ions drastically increases Impurity H formation.[1]
Solvent System: Protic solvents can stabilize the transition state, accelerating the ring opening.
Temperature: Elevated temperatures during acidic workup promote the activation energy required for the ring-opening reaction.[1]
Analytical Strategy: Detection & Quantification
The European Pharmacopoeia prescribes Liquid Chromatography (LC) for the control of related substances.[1] Because Impurity H contains a chlorine atom, its lipophilicity differs from the parent molecule, allowing for separation on standard Reverse Phase (RP) columns.[2][1]
Validated HPLC Protocol (Based on EP Principles)
This protocol aligns with standard stability-indicating methods for Drospirenone, ensuring resolution of Impurity H from the main peak and other specified impurities (A-G).[2][1]
Method Principle: Reverse Phase Chromatography with UV Detection.[1][5]
Parameter
Specification
Column
End-capped Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 3 µm (e.g., Symmetry C18 or equivalent)
Mobile Phase A
Water / Acetonitrile (Mix to appropriate polarity, typically 65:35 for isocratic or gradient start)
Mobile Phase B
Acetonitrile (100%)
Flow Rate
1.0 - 1.5 mL/min
Detection
UV Spectrophotometer at 270-275 nm
Column Temp
40 °C
Injection Vol
20 µL
Step-by-Step Analytical Workflow
System Suitability Preparation:
Dissolve Drospirenone CRS and Impurity H CRS (or a spiked mixture) in the mobile phase.[1]
Goal: Achieve a resolution (
) > 1.5 between Drospirenone and Impurity H.
Sample Preparation:
Weigh 50.0 mg of the substance to be examined.[1][4][6]
Dissolve in acetonitrile/water diluent.[1][4][5][7]
Ensure complete solubility (sonicate if necessary) to prevent "ghost peaks" or recovery issues.[1]
Chromatographic Run:
Inject the blank, system suitability solution, and test solutions.
Impurity H Retention: Due to the chloromethyl group, Impurity H is generally more lipophilic than polar degradation products (like alcohols) but its elution position relative to Drospirenone depends strictly on the specific C18 phase bonding density.[2][1] It typically elutes as a distinct peak near the parent.[1]
Calculation:
Use the external standard method or area normalization (if response factors are established).[1]
EP Limit: Typically NMT 0.15% (Standard threshold for specified impurities unless otherwise noted in the specific batch release spec).
Control & Mitigation Strategies
To ensure compliance with EP limits, the following control strategy must be integrated into the manufacturing process:
Reagent Selection: Avoid the use of Hydrochloric Acid (HCl) in the final steps of Drospirenone synthesis.[1] Use weaker acids (e.g., Acetic Acid) or non-halogenic acids (e.g., Sulfuric Acid) if acidification is strictly necessary, though the latter may cause different dehydration impurities.[2][1]
Chloride Scavenging: Ensure that water sources and solvents are free of chloride ions if an acidic environment is unavoidable.[1]
Workup Conditions: Maintain low temperatures (< 10°C) during any quenching steps involving acid to kinetically inhibit the ring-opening reaction.[1]
References
European Directorate for the Quality of Medicines & HealthCare (EDQM). Drospirenone Monograph 2404.[1] European Pharmacopoeia.[1][4] Available at: [Link][2][1]
Talath, S., et al. (2021).[2][1][5] "Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form." International Journal of Pharmacy and Pharmaceutical Research.[1] Available at: [Link]
Solubility Profile of 7-Chloromethyl 17-epidrospirenone in Acetonitrile and Methanol: A Methodological and Theoretical Guide
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloromethyl 17-epidrospirenone, a key impurity and derivative of the synthetic progestin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloromethyl 17-epidrospirenone, a key impurity and derivative of the synthetic progestin Drospirenone.[1][2] Aimed at researchers, analytical scientists, and drug development professionals, this document elucidates the theoretical principles governing the solubility of this steroidal compound in two common organic solvents: acetonitrile and methanol. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its experimental determination. We present a detailed, field-proven protocol based on the saturation shake-flask method, coupled with a precise HPLC-UV quantification strategy.[3][4] The causality behind solvent choice, experimental design, and analytical parameter selection is thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility Data
7-Chloromethyl 17-epidrospirenone is a recognized impurity in the synthesis of Drospirenone, a widely used oral contraceptive.[1][5] Understanding its physicochemical properties, particularly solubility, is paramount for several key areas in pharmaceutical development:
Analytical Method Development: Solubility data is essential for selecting appropriate diluents and mobile phase compositions in chromatographic methods like HPLC, ensuring accurate quantification and impurity profiling.[6][7]
Process Chemistry and Purification: Efficient purification strategies, such as crystallization, rely on precise knowledge of a compound's solubility in various solvents to maximize yield and purity.
Formulation and Stability Studies: While an impurity, understanding its behavior in different solvent systems can provide insights into potential degradation pathways and interactions within a final drug product.
This guide provides the theoretical foundation and practical methodology to empower researchers to determine the solubility of 7-Chloromethyl 17-epidrospirenone with high confidence.
Physicochemical Foundations: Analyte and Solvent Properties
A predictive understanding of solubility begins with the fundamental properties of the solute and the solvents.
7-Chloromethyl 17-epidrospirenone: A Steroidal Profile
Structure: As a derivative of drospirenone, the molecule possesses a rigid, largely nonpolar steroidal backbone.[1]
Key Functional Groups: The structure includes ketone and lactone groups, along with a chloromethyl substituent. These polar moieties are expected to influence its interaction with polar solvents.
Predicted Lipophilicity: The predicted Octanol-Water Partition Coefficient (LogKow) is approximately 3.59, indicating significant lipophilicity (low aqueous solubility).[9] This underscores the necessity of organic solvents for dissolution.
Acetonitrile vs. Methanol: A Tale of Two Solvents
The choice between acetonitrile (ACN) and methanol (MeOH) is a frequent decision point in chromatography and solubility studies. Their distinct properties lead to different solvation mechanisms.[10][11]
Methanol's hydroxyl group can act as a hydrogen bond donor and acceptor, which is a powerful interaction mechanism for solutes with H-bond acceptors (like the ketones and lactone in our analyte).[12][13] Acetonitrile cannot donate hydrogen bonds.
While their polarity indices are similar, the nature of their polarity differs. Methanol's protic nature often makes it a better solvent for polar, H-bonding compounds.[13]
This is the most critical difference. The ability of methanol to form hydrogen bonds with the oxygen atoms in 7-Chloromethyl 17-epidrospirenone is predicted to be a primary driver of its solubility.
In reversed-phase chromatography, acetonitrile is a stronger solvent because it interacts more strongly with the nonpolar stationary phase, more effectively displacing nonpolar analytes.[13] This does not directly correlate to raw solubility but reflects its interaction properties.
Based on this analysis, it is hypothesized that 7-Chloromethyl 17-epidrospirenone will exhibit greater solubility in methanol than in acetonitrile due to the potential for hydrogen bonding between methanol's hydroxyl group and the oxygen-containing functional groups of the steroid.
Experimental Protocol: The Saturation Shake-Flask Method
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[3][14] The protocol described below is a self-validating system designed for accuracy and reproducibility, grounded in guidelines from the World Health Organization (WHO) and the United States Pharmacopeia (USP).[4][15][16]
Navigating the Nomenclature: A Technical Guide to 7-Chloromethyl 17-epidrospirenone and its Synonyms in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals In the exacting landscape of pharmaceutical analysis, precise identification of active pharmaceutical ingredients (APIs) and their related substances is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the exacting landscape of pharmaceutical analysis, precise identification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth exploration of 7-Chloromethyl 17-epidrospirenone, a known impurity of the synthetic progestin Drospirenone. Understanding the various synonyms and identifiers for this compound is critical for accurate reporting, regulatory compliance, and effective impurity profiling. This document serves as a comprehensive technical resource, offering clarity on its nomenclature and providing a robust analytical framework for its detection and quantification.
The Identity of a Critical Impurity: Unraveling the Synonyms
7-Chloromethyl 17-epidrospirenone is a steroidal compound that is monitored as a process-related impurity in the manufacturing of Drospirenone. Its consistent and accurate identification is essential for ensuring the quality, safety, and efficacy of the final drug product. Over time and across different contexts—from chemical synthesis to regulatory filings—this compound has been referred to by a variety of names. This section demystifies its nomenclature.
A comprehensive list of synonyms and identifiers for 7-Chloromethyl 17-epidrospirenone is presented in Table 1. This consolidation is critical for researchers navigating scientific literature, patents, and pharmacopeial monographs where different naming conventions may be employed.
Table 1: Synonyms and Identifiers for 7-Chloromethyl 17-epidrospirenone
Identifier Type
Identifier
Context/Source
Common Name
7-Chloromethyl 17-epidrospirenone
Widely used in scientific literature and by chemical suppliers.[1][2]
The multiplicity of names underscores the importance of utilizing a unique and consistent identifier, such as the CAS Registry Number, in all formal documentation and research. The designation "Drospirenone Impurity H" by the European Pharmacopoeia (EP) is particularly significant for those involved in the quality control and regulatory submission of Drospirenone-containing products in Europe.
The Analytical Imperative: A Framework for Detection and Quantification
The control of impurities is a critical aspect of drug development and manufacturing. A robust and validated analytical method is essential for the accurate determination of 7-Chloromethyl 17-epidrospirenone levels in both the drug substance and the finished pharmaceutical product. Based on established methods for Drospirenone and its related substances, this section outlines a recommended High-Performance Liquid Chromatography (HPLC) approach.
The causality behind the selection of this method lies in its proven ability to separate structurally similar steroid compounds with high resolution and sensitivity. Reverse-phase HPLC is the technique of choice due to the non-polar nature of the steroid backbone.
Experimental Protocol: HPLC-UV Analysis of 7-Chloromethyl 17-epidrospirenone
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
2.1. Instrumentation and Materials
HPLC System: A gradient-capable HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
Reference Standard: A certified reference standard of 7-Chloromethyl 17-epidrospirenone (Drospirenone Impurity H).
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and a suitable buffer (e.g., phosphate buffer).
2.2. Chromatographic Conditions
The following conditions provide a starting point for method development and validation.
Parameter
Condition
Mobile Phase A
Water
Mobile Phase B
Acetonitrile
Gradient Program
See Table 2
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
245 nm
Injection Volume
10 µL
Table 2: Suggested Gradient Elution Program
Time (minutes)
% Mobile Phase A (Water)
% Mobile Phase B (Acetonitrile)
0
60
40
25
40
60
30
20
80
35
20
80
36
60
40
45
60
40
2.3. Preparation of Solutions
Standard Solution: Accurately weigh and dissolve a suitable amount of 7-Chloromethyl 17-epidrospirenone reference standard in a diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
Sample Solution: Prepare the sample by dissolving a known amount of the Drospirenone drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration. Sonication may be required to ensure complete dissolution.
2.4. System Suitability
Before sample analysis, inject a standard solution multiple times to verify the performance of the chromatographic system. Key parameters to assess include:
Tailing Factor: Should be between 0.8 and 1.5 for the analyte peak.
Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0% for replicate injections.
Theoretical Plates: A measure of column efficiency.
2.5. Analysis and Calculation
Inject the sample solution and identify the peak corresponding to 7-Chloromethyl 17-epidrospirenone by comparing its retention time with that of the standard. The concentration of the impurity in the sample can be calculated using the external standard method.
Structural and Analytical Relationships
The relationship between Drospirenone and its impurity, 7-Chloromethyl 17-epidrospirenone, is fundamentally a structural one, arising from the manufacturing process. The analytical workflow is designed to effectively separate and quantify this specific impurity from the parent API and other related substances.
Caption: Relationship between Drospirenone and its impurity, and the analytical workflow for its determination.
Conclusion
A thorough understanding of the nomenclature of 7-Chloromethyl 17-epidrospirenone is indispensable for professionals in the pharmaceutical industry. By recognizing its various synonyms, from common and systematic names to pharmacopeial designations, researchers can ensure clear communication and accurate documentation. The provided analytical framework, based on a robust HPLC method, offers a reliable approach for the identification and quantification of this critical impurity, thereby contributing to the overall quality and safety of Drospirenone-containing drug products. Adherence to such rigorous analytical practices is fundamental to meeting global regulatory standards and ensuring patient well-being.
References
PubChem. 7-Chloromethyl 17-epidrospirenone. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the Chemical Identification of 3'-Chloro-3',6-seco-17-epidrospirenone
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Impurity Identification in Pharmaceutical Development In the rigorous lan...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Impurity Identification in Pharmaceutical Development
In the rigorous landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its often-unseen companions: impurities. The comprehensive identification and characterization of these impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth technical exploration of the chemical identification of a specific impurity of the synthetic progestin Drospirenone: 3'-Chloro-3',6-seco-17-epidrospirenone, also known as Drospirenone EP Impurity H.
This document moves beyond a simple recitation of analytical techniques. As a senior application scientist, the goal is to provide a narrative that intertwines methodology with the underlying scientific rationale. We will delve into the "why" behind the "how," offering insights into the experimental choices and the logic that underpins a robust and self-validating analytical workflow. The following sections will equip you with the foundational knowledge and practical protocols to confidently identify and characterize this critical steroidal impurity.
Unveiling the Target: The Chemical Identity of 3'-Chloro-3',6-seco-17-epidrospirenone
3'-Chloro-3',6-seco-17-epidrospirenone is a known process-related impurity and potential degradant of Drospirenone. Its unambiguous identification is paramount for quality control and regulatory compliance.
The structure of 3'-Chloro-3',6-seco-17-epidrospirenone is characterized by the steroidal backbone of drospirenone with a key modification: the presence of a chloromethyl group at the 7β position and an altered seco-ring system. This structural alteration significantly impacts its physicochemical properties and necessitates a multi-faceted analytical approach for its definitive identification.
The Genesis of an Impurity: Synthesis via Forced Degradation
Understanding the formation pathway of an impurity is often the first step in developing a strategy for its identification and control. 3'-Chloro-3',6-seco-17-epidrospirenone is reported to be one of the epimeric lactones formed from the acidic treatment of Drospirenone.[5] Therefore, a controlled forced degradation study under acidic conditions serves as a practical method for its synthesis in a laboratory setting for characterization purposes.
Protocol for Acid-Induced Degradation of Drospirenone
This protocol is designed to induce the degradation of drospirenone to generate impurities, including the target compound. The conditions are based on established methods for forced degradation studies of drospirenone.[6][7][8]
Objective: To generate 3'-Chloro-3',6-seco-17-epidrospirenone through the acid-catalyzed degradation of Drospirenone.
Materials:
Drospirenone reference standard
Methanol (HPLC grade)
Hydrochloric acid (HCl), 1 M solution
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
Volumetric flasks (10 mL)
Water bath or heating block
pH meter or pH indicator strips
Procedure:
Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of Drospirenone in methanol to prepare a stock solution of approximately 1 mg/mL.
Acidic Stress: In a 10 mL volumetric flask, combine 1 mL of the Drospirenone stock solution with 1 mL of 1 M HCl.
Heating: Place the flask in a water bath or on a heating block set to 80°C for 1 hour.[6] This elevated temperature accelerates the degradation process.
Cooling and Neutralization: After the heating period, allow the solution to cool to room temperature. Carefully neutralize the solution with 1 M NaOH to a pH of approximately 7.
Dilution: Dilute the neutralized solution to the final volume of 10 mL with a suitable diluent, such as the mobile phase used for subsequent HPLC analysis.
Analysis: The resulting solution, containing a mixture of undegraded drospirenone and its degradation products, is now ready for analysis by chromatographic and spectroscopic methods.
Causality Behind Experimental Choices:
Acidic Conditions (HCl): The use of a strong acid like HCl provides the necessary catalytic environment to promote the degradation of the acid-labile drospirenone.
Elevated Temperature (80°C): The increased temperature provides the activation energy required to overcome the kinetic barrier of the degradation reactions, allowing for the formation of impurities within a reasonable timeframe.
Neutralization: This step is crucial to halt the degradation process and to ensure the sample is compatible with the analytical instrumentation, particularly for HPLC columns that are sensitive to extreme pH values.
The Analytical Gauntlet: A Multi-technique Approach to Identification
The definitive identification of 3'-Chloro-3',6-seco-17-epidrospirenone necessitates a synergistic application of chromatographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data builds an unassailable case for the compound's identity.
Caption: A typical workflow for the identification of a pharmaceutical impurity.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the cornerstone of impurity profiling, offering the high-resolution separation required to isolate the target impurity from the parent drug and other degradation products. A well-developed HPLC method is not only a separation tool but also a quantitative one.
This protocol is a representative method adapted from the United States Pharmacopeia (USP) monograph for Drospirenone and other published methods.[9]
Instrumentation:
HPLC system with a quaternary or binary pump
UV-Vis detector
Autosampler
Chromatography data system
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 mm x 25 cm, 3-µm packing (or similar)
Mobile Phase
A gradient of Water and Acetonitrile is typically used.[9]
Flow Rate
1.0 mL/min
Column Temperature
35°C
Detection Wavelength
245 nm
Injection Volume
10 µL
System Suitability:
Before sample analysis, the chromatographic system must be validated to ensure its performance. Key parameters include:
Resolution: A resolution of NLT 5.0 between drospirenone and a known related compound is often required.[9]
Tailing Factor: Typically between 0.8 and 1.5 for the drospirenone peak.[9]
Relative Standard Deviation (RSD): NMT 2.0% for replicate injections of a standard solution.[9]
Trustworthiness through Self-Validation:
The system suitability tests are a built-in self-validation mechanism. If the system fails to meet these pre-defined criteria, any subsequent data generated is considered invalid. This ensures the reliability and robustness of the analytical results.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the crucial information of the molecular weight of the impurity and, through fragmentation analysis, offers insights into its structure. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for the analysis of complex mixtures.
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a common choice for the analysis of steroids like drospirenone and its impurities.
Expected Observations:
Parent Ion: For 3'-Chloro-3',6-seco-17-epidrospirenone (C₂₄H₃₁ClO₃), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 403.2. The presence of the chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 405.2 having roughly one-third the intensity of the m/z 403.2 peak. This isotopic signature is a strong indicator of the presence of a single chlorine atom.
Caption: A conceptual diagram of potential MS/MS fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
Expected Spectral Features:
While specific NMR data for 3'-Chloro-3',6-seco-17-epidrospirenone is not widely published, we can predict some key features based on its structure:
¹H NMR:
The presence of the chloromethyl group (-CH₂Cl) would likely give rise to a characteristic signal in the downfield region of the aliphatic spectrum.
The olefinic proton in the A-ring would show a distinct chemical shift.
The complex overlapping signals of the steroid backbone would require 2D NMR for complete assignment.
¹³C NMR:
The carbon of the chloromethyl group would have a characteristic chemical shift.
The carbonyl carbon of the lactone and the ketone would appear in the downfield region of the spectrum.
2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure.
X-ray Crystallography: The Definitive Structure
For a crystalline impurity, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule. This technique is considered the ultimate proof of structure. While obtaining a suitable crystal for analysis can be challenging, the data it provides is unparalleled in its detail and certainty.
A Self-Validating System: Ensuring Data Integrity
The trustworthiness of any analytical result hinges on the integrity of the entire process. A self-validating system is one where each step has built-in checks and balances.
System Suitability in HPLC: As previously mentioned, this ensures the chromatographic system is performing optimally before any samples are analyzed.
Internal Standards in MS: The use of an internal standard in quantitative MS analysis can correct for variations in instrument response and sample preparation.
Orthogonal Techniques: The use of multiple, independent analytical techniques (e.g., HPLC-UV, LC-MS, NMR) provides orthogonal data. If the results from these different techniques are consistent, it significantly increases the confidence in the final identification.
Conclusion: A Holistic Approach to Impurity Identification
The chemical identification of 3'-Chloro-3',6-seco-17-epidrospirenone is a multifaceted challenge that requires a holistic and scientifically rigorous approach. By understanding the potential synthetic pathways of this impurity and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can confidently identify and characterize this and other related substances. This in-depth understanding is not just an academic exercise; it is a critical component of ensuring the safety and quality of pharmaceutical products.
References
Sutar, S. B., Yeligar, V. C., & Patil, S. S. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s185. [Link]
Veeprho. (n.d.). Drospirenone Impurities and Related Compound. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). 7-Chloromethyl 17-epidrospirenone. Retrieved February 20, 2026, from [Link]
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432. [Link]
Journal of Current Pharma Research. (2019). Curr. Pharm. Res. 2019, 9(3), 3031-3041. [Link]
Google Patents. (n.d.). WO2009138224A1 - Pharmaceutical composition comprising drospirenone.
Google Patents. (n.d.). EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof.
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved February 20, 2026, from [Link]
Bhaumik, U., Ghosh, A., Kumar Mandal, U., & Pal, T. (2008). Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Chromatographia, 68(9-10), 817-821. [Link]
ResearchGate. (n.d.). a Parent ion mass spectra of drospirenone (m/z 367.10). b Parent ion.... Retrieved February 20, 2026, from [Link]
Google Patents. (n.d.). EP2108652B1 - Process for the preparation of drospirenone.
ChemFeel. (n.d.). Drospirenone EP Impurity H. Retrieved February 20, 2026, from [Link]
Veeprho. (n.d.). Drospirenone EP Impurity H | CAS 932388-89-1. Retrieved February 20, 2026, from [Link]
Global Substance Registration System. (n.d.). 7-CHLOROMETHYLDROSPIRENONE. Retrieved February 20, 2026, from [Link]
Physical properties of 7-Chloromethyl 17-epidrospirenone solid powder
Content Type: Technical Guide / Whitepaper Subject: Solid-State Physics, Chemical Stability, and Analytical Profiling of Drospirenone Impurity H Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Subject: Solid-State Physics, Chemical Stability, and Analytical Profiling of Drospirenone Impurity H
Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Specialists[1][2][3]
Executive Summary
7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1), designated as Impurity H in the European Pharmacopoeia (EP), is a critical process-related impurity and degradation product in the synthesis and storage of Drospirenone.[1][2][3] Chemically defined as a chlorinated derivative where the 6,7-cyclopropane ring has been opened and the 17-spiro lactone configuration inverted, this compound represents a significant challenge in purification due to its structural similarity to the Active Pharmaceutical Ingredient (API).[1][2][3]
This guide provides a definitive technical analysis of its physical properties, formation mechanisms, and detection protocols, serving as a grounding resource for establishing Critical Quality Attributes (CQAs) in drug development.[1][2]
Chemical Identity & Structural Analysis[1][2][3]
Understanding the stereochemical divergence between Drospirenone and this impurity is vital for separation logic.[3]
17-epi : The spiro-lactone ring at C17 is inverted relative to Drospirenone.7-chloromethyl : The 6,7-cyclopropane ring is absent, replaced by a chloromethyl group at C7.[1][2][3][4][5][6][7][8][9][10][11][12]
Structural Significance
The "17-epi" designation indicates that the lactone ring is oriented in the
-position rather than the naturally occurring -position found in Drospirenone.[1][2][3] Simultaneously, the presence of the chlorine atom at C7 significantly alters the lipophilicity and crystal packing compared to the parent molecule.
Physical Properties Matrix
The following data aggregates experimental values and high-confidence predictive models essential for process design.
Solid-State Characteristics[1][2][3]
Appearance: Off-white to pale yellow crystalline powder.[1][2][3]
Melting Point:178°C (Experimental average). Note: Isomeric forms (e.g., Impurity G) may melt higher (~214°C), making thermal analysis a key discriminator.[1][2][3]
Crystallinity: Exhibits distinct X-ray Powder Diffraction (XRPD) patterns due to the disruption of the steroid planar packing by the bulky chloromethyl group.[3]
Implication: Reverse-phase chromatography requires high organic modifier concentrations (e.g., >60% Acetonitrile) for elution.[1][2][3]
Thermal & Stability Profile
Thermal Stability: Susceptible to dehydrohalogenation (loss of HCl) at temperatures >150°C, reverting to unsaturated intermediates.[2][3]
Hygroscopicity: Low.[3] The hydrophobic chloromethyl and steroid backbone prevent significant moisture uptake.[3]
Formation Mechanism & Control Strategy[1][3][11]
This impurity typically arises from acid-catalyzed degradation or nucleophilic attack during the synthesis of the 6,7-cyclopropane ring.[1][2][3]
Mechanism of Formation[11][13][14][15]
Ring Opening: In the presence of hydrochloric acid (HCl) or chlorinated solvents under acidic conditions, the 6,7-cyclopropane ring of Drospirenone (or its precursor) undergoes electrophilic ring opening.[1][2][3]
Epimerization: The acidic environment simultaneously facilitates the keto-enol tautomerization at C17, leading to the inversion of the spiro-lactone ring from the thermodynamically unstable configuration to the stable epimer.[3]
Figure 1: Acid-catalyzed formation pathway of 7-Chloromethyl 17-epidrospirenone from Drospirenone.[1][2][3]
Process Control Points
Avoid Halogenic Acids: Strictly limit the use of HCl or thionyl chloride in late-stage synthesis steps involving the 6,7-cyclopropane moiety.[1][2][3]
pH Monitoring: Maintain neutral to slightly basic pH during workup to prevent acid-catalyzed epimerization at C17.
Solvent Selection: Avoid using chlorinated solvents (like DCM) in the presence of Lewis acids, which can generate trace HCl in situ.[2][3]
Analytical Characterization Protocols
Distinguishing Impurity H from other isomers (like Impurity G, the non-epi form) requires specific analytical rigor.[2][3]
High-Performance Liquid Chromatography (HPLC)
Methodology: Reverse-Phase LC (RP-HPLC) is the gold standard for quantification.[1][2][3]
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 3 µm particle size (e.g., Waters Symmetry or equivalent).[1][2][3]
Mobile Phase:
Solvent A: Water (pH adjusted to 4.5 with dilute H₃PO₄).[2][3]
Detection: UV at 245 nm (characteristic enone absorption).[2][3]
Retention Logic: Impurity H is more lipophilic than Drospirenone due to the chlorine atom and will elute after the main API peak.[3]
Nuclear Magnetic Resonance (NMR)
NMR is the only definitive method to confirm the stereochemistry.[3]
¹H NMR (500 MHz, CDCl₃):
Chloromethyl Group: Look for a doublet of doublets (dd) around 3.5 - 4.0 ppm corresponding to the -CH₂Cl protons.[1][2][3]
17-Epi Shift: The protons on the lactone ring will show distinct chemical shift differences compared to Drospirenone.[2][3] The C21 protons typically shift upfield due to the magnetic anisotropy of the inverted ring.
Characterization Decision Tree[2][3]
Figure 2: Analytical workflow for the identification and confirmation of Impurity H.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71314745, 7-Chloromethyl 17-epidrospirenone.[1][2][3] Retrieved from [Link][1][2][3]
European Pharmacopoeia (Ph.[3][12] Eur.). Drospirenone Monograph 2404: Impurities Section.[3] (Standard reference for Impurity H designation).
7-Chloromethyl 17-epidrospirenone safety data sheet (SDS) information
The following technical guide details the safety, handling, and analytical profile of 7-Chloromethyl 17-epidrospirenone , a critical process-related impurity in the synthesis of Drospirenone. Safety Data, Hazard Profilin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and analytical profile of 7-Chloromethyl 17-epidrospirenone , a critical process-related impurity in the synthesis of Drospirenone.
Safety Data, Hazard Profiling, and Analytical Control[1][2]
Executive Summary & Regulatory Context
7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1) is a specialized steroidal impurity identified in the manufacturing of Drospirenone (a fourth-generation progestin).[1][2] It is designated as Impurity H in the European Pharmacopoeia (EP).[1][2]
From a drug development perspective, this compound presents a dual-hazard profile:
Pharmacological Potency: As a structural analog of Drospirenone, it retains high affinity for steroid receptors, necessitating Occupational Exposure Band (OEB) 4 or 5 containment.[1][2]
Genotoxic Potential: The presence of a primary alkyl halide moiety (–CH₂Cl) at position 7 classifies it as a potential alkylating agent. Under ICH M7 guidelines, it requires rigorous control to mutagenic impurity limits (TTC) unless Ames negative data proves otherwise.[1][2]
Chemical Identity & Physicochemical Properties
Accurate identification is the first step in safety management.[2] The "17-epi" designation indicates an isomerization at the spiro-lactone ring, while "7-chloromethyl" indicates a ring-opened or substituted motif at the B-ring.[1][2]
Soluble in DMSO, Methanol, Dichloromethane; Practically insoluble in water
Melting Point
~178°C (Predicted/Decomposes)
Chirality
17-Epimer (Isomer of Drospirenone)
Hazard Identification (GHS Classification)
Note: While specific experimental toxicology data may be proprietary, the following classification is derived from Structure-Activity Relationships (SAR) and the parent compound's profile.
Signal Word: DANGER
Hazard Statements:
H360: May damage fertility or the unborn child (Reproductive Toxicity Category 1B).[1][2]
H341: Suspected of causing genetic defects (Muta. 2; due to alkyl chloride alert).[1][2]
H351: Suspected of causing cancer (Carc. 2).[1][2]
H372: Causes damage to organs (Endocrine system) through prolonged or repeated exposure.[1][2]
Precautionary Logic:
The chloromethyl group is a structural alert for DNA alkylation.[1][2] Unlike pure Drospirenone, this impurity carries a heightened risk of mutagenicity.[1][2] Handlers must assume it is a Genotoxic Carcinogen until proven otherwise.[2]
Formation Mechanism & Control Strategy
Understanding the origin of Impurity H allows for process control. It typically arises from the reaction of the 6,7-cyclopropane ring (or its precursor) with chloride ions under acidic conditions, coupled with base-catalyzed epimerization at C17.[1][2]
Figure 1: Hypothesized Formation Pathway
This diagram illustrates the divergence from the main Drospirenone pathway.[1][2]
Caption: Mechanistic pathway showing the acid-catalyzed ring opening and subsequent epimerization leading to Impurity H.
Handling & Containment Protocol (OEB 4/5)
Due to the combination of high potency and genotoxicity, standard laboratory PPE is insufficient.[1][2]
Containment Workflow
Engineering Controls:
Primary: Isolator or Class III Biological Safety Cabinet (Glove Box).[1][2]
Secondary: HEPA-filtered room air (negative pressure).[1][2]
United States Pharmacopeia (USP). Drospirenone Related Compound H. USP Reference Standards.[4][5]
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][2]
Origin of 7-Chloromethyl 17-epidrospirenone in steroid synthesis
The Origin and Control of 7-Chloromethyl 17-epidrospirenone in Steroid Synthesis Executive Summary 7-Chloromethyl 17-epidrospirenone (identified as Drospirenone EP Impurity H , CAS 932388-89-1) represents a critical "pro...
Author: BenchChem Technical Support Team. Date: February 2026
The Origin and Control of 7-Chloromethyl 17-epidrospirenone in Steroid Synthesis
Executive Summary
7-Chloromethyl 17-epidrospirenone (identified as Drospirenone EP Impurity H , CAS 932388-89-1) represents a critical "process-related impurity" and degradation product in the manufacturing of Drospirenone. Its presence signifies a specific failure mode in the synthetic workflow: the inadvertent acid-mediated ring opening of the
-methylene bridge coupled with the stereochemical inversion of the C17-spiro-lactone ring.
For drug development professionals, understanding this compound is not merely about compliance; it provides a diagnostic window into the reaction conditions—specifically the presence of stray protons and chloride ions during workup or storage. This guide delineates the mechanistic origin, structural diagnostics, and control strategies for this impurity.
Molecular Architecture & Identity
To control the impurity, one must first distinguish its architecture from the Active Pharmaceutical Ingredient (API), Drospirenone. The transformation involves two distinct structural alterations:
Regioselective Ring Opening: The
-cyclopropane ring is disrupted, yielding a 7-(chloromethyl) substituent.
Stereochemical Inversion: The spiro-lactone at C17 isomerizes from the
-configuration (Drospirenone) to the -configuration (17-epi).
The formation of 7-Chloromethyl 17-epidrospirenone is not a random degradation; it follows a deterministic pathway involving hydrohalic acid attack .
The Trigger: Acidic Contamination
The synthesis of Drospirenone often involves complex oxidations (e.g., chromic acid or bioreductions) and water elimination steps. If hydrochloric acid (
) is used for pH adjustment, or if chlorinated solvents (like Dichloromethane) degrade or react under forcing conditions, free and become available.
Step-by-Step Mechanism
Protonation: The electron-rich
-cyclopropane ring, conjugated with the 3-oxo-4-ene system, accepts a proton. This typically occurs at C6 or the methylene carbon, weakening the C6-Methylene bond.
Nucleophilic Attack (Ring Opening): A chloride ion (
) attacks the methylene carbon. The strain release of the cyclopropane ring drives the reaction. The bond between C6 and the methylene carbon ruptures, leaving the methylene group attached to C7 as a chloromethyl moiety ().
17-Epimerization: The spiro-lactone ring at C17 is thermodynamically unstable. Under acidic (or basic) conditions, the lactone can open to a hydroxy-acid intermediate or enolize, leading to re-closure in the inverted (17-epi) configuration. This process often occurs concurrently with, or independent of, the ring opening.
Key Insight: The
-cyclopropane ring is significantly more stable towards this acid attack than the -ring due to the lack of direct conjugation with the 3-enone system, explaining why only the C6-C7 ring opens.
Figure 1: Reaction pathway showing the acid-catalyzed ring opening and epimerization leading to Impurity H.
Experimental Detection & Validation
To validate the presence of this impurity, researchers must employ orthogonal analytical techniques. The chloromethyl group provides a unique spectroscopic handle.
Protocol: HPLC Detection
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).
Mobile Phase: Gradient elution of Acetonitrile and Water (buffered to pH 4.5).
Wavelength: 245 nm (targeting the enone chromophore).
Retention Time: Impurity H typically elutes after Drospirenone due to the increased lipophilicity of the chloromethyl group compared to the cyclopropane ring.
Protocol: Structural Confirmation (NMR)
If a new peak is suspected to be Impurity H, use
-NMR for confirmation.
Diagnostic Signal: Look for a doublet or multiplet around 3.5 - 4.0 ppm corresponding to the
protons.
Absence of Signal: The high-field cyclopropane methylene protons (typically < 1.0 ppm) associated with the C6-C7 ring will be missing.
C17 Stereochemistry: The shift of the 21-protons in the lactone ring will differ slightly between the API and the 17-epi variant.
Control Strategy in Synthesis
Preventing the formation of 7-Chloromethyl 17-epidrospirenone requires strict exclusion of acidic chloride sources during the final stages of synthesis.
1. Reagent Selection:
Avoid using
for quenching reactions if the C6-C7 cyclopropane is already formed. Use Sulfuric Acid () or Acetic Acid if acidification is strictly necessary, as sulfate/acetate are poorer nucleophiles than chloride.
Best Practice: Use buffered quenching solutions (e.g., Ammonium Chloride) only if pH is strictly monitored to remain near neutral.
2. Solvent Management:
If Dichloromethane (DCM) is used as a solvent, ensure it is stabilized and free of
traces. Avoid refluxing DCM with Lewis acids in the presence of the API.
3. pH Control:
Maintain the pH above 4.0 during workup. The cyclopropane ring is generally stable at neutral to mildly alkaline pH.
Note: High pH (>10) risks lactone hydrolysis, so a window of pH 5.0–7.0 is optimal.
References
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. (Defines Impurity H and acceptance criteria).
United States Pharmacopeia (USP) . Drospirenone: USP Pending Monograph. (Identifies "7-Chloromethyl 17-epidrospirenone" as a specified impurity).
Krattenmacher, R. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception, 62(1), 29-38. (Background on Drospirenone structure and stability).
National Center for Advancing Translational Sciences (NCATS) . 7-Chloromethyl 17-epidrospirenone Structure and Identifiers. Inxight Drugs.[1][2][3][4][5]
PubChem . Compound Summary: 7-Chloromethyl 17-epidrospirenone (CID 71314745). National Library of Medicine.
Application Note: Advanced HPLC Method Development for Drospirenone Impurity H Detection
Executive Summary This application note provides a comprehensive guide for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically targeting Drospirenone Impurity H . W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a comprehensive guide for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically targeting Drospirenone Impurity H . While pharmacopoeial methods (USP/EP) exist for general profiling, Impurity H (7
-(chloromethyl) analog) presents unique separation challenges due to its structural similarity to the parent drug and increased lipophilicity.
This guide moves beyond standard recipes, offering a Quality by Design (QbD) approach to method development. It details the mechanistic rationale for column selection, mobile phase optimization, and critical system suitability parameters required to ensure robust detection limits (LOD/LOQ) suitable for trace analysis (<0.10%).
Impurity Profile & Chemistry
Understanding the analyte is the first step in robust method development. Impurity H is a process-related impurity, often arising during the chlorination steps in the synthetic pathway.
Key Property: The addition of the chloromethyl group at position 7 increases the hydrophobicity relative to Drospirenone, typically resulting in greater retention on reverse-phase columns.
Structural Relationship & Separation Logic
The separation relies on identifying the hydrophobicity shift caused by the -CH2Cl group versus the parent structure.
Figure 1: Mechanistic basis for the separation of Impurity H from Drospirenone.
Method Development Strategy
Stationary Phase Selection
For steroid separation, end-capped C18 (L1) columns are the gold standard. However, to maximize resolution between the parent and the chlorinated impurity, specific characteristics are required:
Ligand: C18 (Octadecylsilane).
Pore Size: 100 Å (Standard for small molecules).
Surface Area: High surface area (>300
) increases retention capacity for closely related isomers.
Carbon Load: High carbon load (>15%) is recommended to enhance the hydrophobic discrimination between the methyl (parent) and chloromethyl (impurity) groups.
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18.
Mobile Phase & pH
Drospirenone is neutral; however, pH control ensures robustness against other ionizable impurities often present in the matrix.
Organic Modifier:Acetonitrile (ACN) is preferred over Methanol. ACN provides sharper peaks and lower backpressure, allowing for higher flow rates.
Aqueous Phase: Water or dilute Ammonium Acetate buffer.
Gradient vs. Isocratic: Due to the late-eluting nature of Impurity H (hydrophobic), an isocratic method may result in broad peaks and long run times. A gradient method is strictly recommended to sharpen the Impurity H peak and improve sensitivity.
Detailed Experimental Protocol
This protocol is designed to be self-validating. The System Suitability Test (SST) criteria must be met before sample analysis.
Chromatographic Conditions
Parameter
Specification
Instrument
HPLC with UV/PDA Detector (e.g., Agilent 1260/1290)
Column
C18, 250 mm x 4.6 mm, 5 µm (L1 Packing)
Column Temp
40°C (Elevated temp improves mass transfer for steroids)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Detection
UV at 265 nm (Max absorption of the enone system)
Run Time
35 Minutes
Mobile Phase Composition
Solvent A: Water (Milli-Q grade)
Solvent B: Acetonitrile (HPLC Grade)
Gradient Program
The following gradient is optimized to elute Drospirenone (~12 min) followed by Impurity H (~18-20 min), ensuring a wash step to clear the column.
Time (min)
% Solvent A (Water)
% Solvent B (ACN)
Phase Description
0.0
60
40
Equilibration
20.0
20
80
Linear Ramp (Elution)
25.0
20
80
Wash
25.1
60
40
Return to Initial
35.0
60
40
Re-equilibration
Standard Preparation
Stock Solution: Dissolve 10 mg of Drospirenone Impurity H Reference Standard in 10 mL of ACN (1000 µg/mL).
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Drospirenone and 0.005 mg/mL Impurity H (1% spike) in Diluent (50:50 Water:ACN).
Method Validation Workflow
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
System Suitability Criteria (Acceptance Limits)
Resolution (
): > 2.0 between Drospirenone and Impurity H.
Tailing Factor (
): < 1.5 for both peaks.
Theoretical Plates (
): > 5000.
Precision (%RSD): < 2.0% for 6 replicate injections of the standard.
Troubleshooting & Expert Insights
Issue 1: Co-elution of Impurity H with other impurities.
Cause: Impurity H is hydrophobic. If Impurity G (also chlorinated) is present, they may cluster.
Solution: Lower the initial %B (start at 35% ACN) or lower the column temperature to 30°C to utilize steric selectivity differences.
Issue 2: Low Sensitivity for Impurity H.
Cause: Poor solubility or low extinction coefficient at selected wavelength.
Solution: Ensure the detector bandwidth is set to 4 nm. Verify solubility in the diluent; if precipitation occurs, increase the organic ratio in the diluent to 60:40 ACN:Water.
Issue 3: Baseline Drift.
Cause: Gradient absorbance mismatch.
Solution: This is common with UV detection at low wavelengths. Ensure solvents are degassed and consider using a reference wavelength (e.g., 360 nm) if the detector supports it, though 265 nm is generally stable.
Application Note: Retention Time Determination of 7-Chloromethyl 17-epidrospirenone in RP-HPLC
This Application Note is structured to serve as a comprehensive technical guide for analytical scientists and quality control professionals. It synthesizes pharmacopeial standards with practical, field-proven insights to...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a comprehensive technical guide for analytical scientists and quality control professionals. It synthesizes pharmacopeial standards with practical, field-proven insights to ensure the accurate identification and quantification of 7-Chloromethyl 17-epidrospirenone , a critical process-related impurity in Drospirenone drug substances.[1]
Executive Summary & Scientific Context
7-Chloromethyl 17-epidrospirenone is a specific stereoisomer and structural analog of Drospirenone.[1] It typically arises as a synthetic intermediate or a degradation product during the acid-catalyzed formation of the 6,7-double bond or the cyclopropane ring.[1]
From a chromatographic perspective, this molecule presents a dual challenge:
Increased Hydrophobicity: The addition of the chloromethyl group (–CH₂Cl) at the C7 position significantly increases the lipophilicity compared to the parent Drospirenone.
Stereochemical Inversion: The "17-epi" configuration involves the inversion of the spiro-lactone ring at the C17 position.[1] While stereoisomers often elute closely, the bulky chloromethyl group dominates the interaction with the stationary phase, pushing the retention time (RT) significantly later than the parent peak.
Critical Metric: In standard pharmacopeial C18 gradients, this impurity typically exhibits a Relative Retention Time (RRT) of approximately 1.51 relative to Drospirenone.
Chromatographic Principles & Mechanism
To achieve robust separation, we employ a C18 (Octadecylsilyl) stationary phase . The separation mechanism relies on hydrophobic interaction.
Drospirenone (RT ~22 min): A neutral steroid with moderate hydrophobicity.
7-Chloromethyl 17-epidrospirenone (RT ~33 min): The chlorine atom is highly electronegative but the chloromethyl group adds significant non-polar surface area and lipophilicity (LogP shift).[1] Consequently, it interacts more strongly with the alkyl chains of the stationary phase, requiring a higher concentration of organic modifier (Acetonitrile) to elute.
Interaction Logic Diagram
The following diagram illustrates the differential interaction logic governing the separation:
Figure 1: Mechanistic logic of separation.[1] The chloromethyl group enhances hydrophobic binding, delaying elution.
Standardized Protocol (USP/EP Aligned)
This protocol is harmonized with USP <621> and EP 2.2.29 standards for Drospirenone impurity profiling.
Instrumentation & Conditions[5][6][7][8][9][10]
Parameter
Specification
Rationale
Column
L1 Packing (C18), 4.6 mm × 250 mm, 3 µm
High surface area for resolving structural isomers.[1]
The gradient is designed to retain Drospirenone long enough for isomer separation (isocratic hold) before ramping up to elute the highly hydrophobic chloromethyl impurities.
Time (min)
Solution A (%)
Solution B (%)
Phase Description
0.0
63
37
Initial equilibration
2.0
63
37
Isocratic hold (injection pulse)
16.0
52
48
Shallow ramp for polar impurities
23.0
52
48
Mid-run hold
31.0
20
80
Steep ramp to elute 7-Chloromethyl analog
39.0
20
80
Wash phase
39.1
63
37
Return to initial
49.0
63
37
Re-equilibration
Experimental Workflow
Step 1: System Suitability Preparation
Prepare a resolution solution containing:
Drospirenone Reference Standard (RS): 0.6 mg/mL.[4]
Impurity Standard (if available): Spike with 7-Chloromethyl 17-epidrospirenone to ~0.006 mg/mL (1%).
Note: If the specific impurity standard is unavailable, use the "Drospirenone Related Compound A" (Epikdrospirenone) as a marker for the "epi" region, but rely on RRT values for identification of the chloromethyl species.
Integrate peaks. The Drospirenone peak will appear at ~22 minutes.[2]
Look for the 7-Chloromethyl 17-epidrospirenone peak at ~33.2 minutes (RRT 1.51).[1]
Workflow Diagram
Figure 2: Step-by-step analytical workflow for impurity determination.[1]
Troubleshooting & Critical Factors
Retention Time Shifts
If the RRT of 1.51 is not achieved, consider the following:
Mobile Phase Composition: The chloromethyl impurity is extremely sensitive to the % Acetonitrile. A 1% error in organic composition during the gradient ramp (31-39 min) can shift the peak by ±1-2 minutes.[1] Ensure pump mixing accuracy.
Temperature: Lower temperatures (e.g., 25°C) generally increase the retention of hydrophobic species more than the parent, potentially increasing the RRT > 1.55. Ensure the column oven is calibrated to 35°C.
Resolution from Isomers
There is a closely related impurity, 7-Chloromethyl drospirenone (Impurity I) , which has the "natural" 17-beta lactone configuration.[1]
Differentiation: These two elute very close to each other. The "epi" isomer (Impurity J) typically elutes slightly before the natural isomer (Impurity I) in this specific matrix due to slight steric differences in the spiro-ring orientation reducing the effective hydrophobic contact area slightly.
References
United States Pharmacopeia (USP). (2025).[4] Monograph: Drospirenone. USP-NF.[1]
European Pharmacopoeia (Ph.[2] Eur.). (2014).[2] Drospirenone Monograph 2404. European Directorate for the Quality of Medicines.
Santa Cruz Biotechnology. (2026). 7-Chloromethyl Drospirenone Product Data.
PubChem. (2025).[7] 7-Chloromethyl 17-epidrospirenone Compound Summary. National Library of Medicine.
Stability-Indicating UPLC-MS/MS Profiling of Drospirenone and its Degradation Products
Application Note: AN-DRSP-2026-02 Abstract & Scope Drospirenone (DRSP) is a synthetic progestin structurally related to spironolactone, widely used in oral contraceptives.[1][2] Under International Council for Harmonisat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-DRSP-2026-02
Abstract & Scope
Drospirenone (DRSP) is a synthetic progestin structurally related to spironolactone, widely used in oral contraceptives.[1][2] Under International Council for Harmonisation (ICH) Q1A(R2) guidelines, stress testing is mandatory to identify degradation pathways. This application note details a robust, self-validating UPLC-MS/MS protocol for quantifying Drospirenone and characterizing its three primary degradation products (DPs): Isodrospirenone (Acid-induced isomer), Drospirenone Acid (Base-induced hydrolysis), and Oxidative degradants .
Unlike traditional HPLC-UV methods which lack specificity for isobaric impurities (e.g., DRSP vs. Isodrospirenone), this MS/MS workflow utilizes specific fragmentation transitions and high-resolution chromatography to ensure absolute selectivity.
Method Development Strategy (The "Why" & "How")
Chromatographic Chemistry
Drospirenone contains a
-lactone ring and two methylene groups at C6-C7 and C15-C16.
Column Selection: A C18 stationary phase with sub-2
m particles is selected to resolve the critical pair (Drospirenone and Isodrospirenone). These isomers share the same molecular mass ( 367.2) and fragmentation pattern, making chromatographic resolution the only means of differentiation.
Mobile Phase: An Ammonium Formate/Formic Acid buffer system is chosen over phosphate buffers.
Causality: Phosphate is non-volatile and suppresses MS ionization. Formate enhances protonation (
) in Positive Electrospray Ionization (ESI+).
Mass Spectrometry Logic
Ionization: ESI+ is utilized as the steroid backbone readily accepts protons.
Quantification: Multiple Reaction Monitoring (MRM) is used for sensitivity.
Differentiation:
DRSP:
367.2 96.9 (Characteristic steroid fragment).
Open Ring Acid:
385.2 367.2 (Loss of water).
Experimental Protocol
Chemicals and Reagents
Reference Standard: Drospirenone (>99.0% purity).
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile (100%)
Flow Rate
0.4 mL/min
Injection Vol
2.0 L
Gradient Table:
Time (min)
%A
%B
Curve
0.0
70
30
Initial
1.0
70
30
6
6.0
10
90
6
7.5
10
90
1
7.6
70
30
1
| 10.0 | 70 | 30 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
Analyte
Precursor ()
Product ()
Cone (V)
Collision (eV)
Type
Drospirenone
367.2
96.9
30
28
Quant
Drospirenone
367.2
109.1
30
24
Qual
Isodrospirenone
367.2
96.9
30
28
Quant
DRSP Acid
385.2
367.2
25
15
Quant
Forced Degradation Workflows
The following protocols are designed to achieve 10-20% degradation. If degradation exceeds 20%, secondary degradants may interfere; dilute the stressor.
Add 5 mL of 0.1N NaOH . (Note: DRSP is highly labile in base; use lower strength).
Stir at Room Temperature for 15 minutes .
Neutralize immediately with 0.1N HCl.
Result: Hydrolysis of the
-lactone to form Drospirenone Acid (Potassium salt form in situ).
Oxidative Stress
Transfer 5 mL of Stock Solution to a 50 mL flask.
Add 2 mL of 30%
.
Store in dark at Room Temperature for 24 hours .
Result: Formation of epoxide derivatives or hydroxylated species.
Visualizations
Analytical Workflow Diagram
This diagram outlines the decision matrix for sample processing and data acquisition.
Caption: Figure 1: Step-by-step analytical workflow for stability-indicating analysis of Drospirenone.
Degradation Pathways
This diagram illustrates the mechanistic transformation of Drospirenone under specific stress conditions.
Caption: Figure 2: Mechanistic degradation pathways of Drospirenone leading to primary degradation products.
Results & Discussion: Interpretation Guide
Chromatographic Selectivity (System Suitability)
The most critical aspect of this protocol is the separation of Drospirenone and Isodrospirenone .
Observation: Under the prescribed gradient, Drospirenone elutes at ~4.5 min. Isodrospirenone, being slightly more hydrophobic due to the shift in the double bond configuration, elutes later at ~5.1 min.
Acceptance Criteria: Resolution (
) between these two peaks must be .
Mass Spectral Interpretation
Acid Degradation (DP-1): The peak at 5.1 min shows a parent ion of
367.2. The fragmentation pattern is nearly identical to DRSP (97, 109 fragments), confirming it is an isomer.
Base Degradation (DP-2): The peak at 3.2 min (more polar) shows a parent ion of
385.2. This shift of +18 Da corresponds to the addition of water () upon the opening of the lactone ring.
Note: If the mobile phase is too acidic, DP-2 may partially cyclize back to DRSP in the source, causing peak tailing. The ammonium formate buffer mitigates this.
Summary of Degradation Products
ID
Name
Stress Type
(ESI+)
RT (min)
Mechanism
API
Drospirenone
N/A
367.2
4.5
N/A
DP-1
Isodrospirenone
Acid
367.2
5.1
Isomerization
DP-2
Drospirenone Acid
Base
385.2
3.2
Hydrolysis (+H2O)
DP-3
Epoxide/Hydroxy
Oxidation
383.2
3.8
Oxidation
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] [Link]
Chhalotiya, U. et al. Stability indicating UPLC-MS/MS method for estimation of Drospirenone and Ethinyl Estradiol in pharmaceutical dosage form. Journal of Pharmaceutical Analysis. [Link]
Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.[5] Application Note. [Link][5][6][7][8]
Application Note: High-Resolution Separation of Drospirenone and Impurity H Using C18 Chromatography
This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It synthesizes pharmacopeial standards with practical method development insights to ensure the robus...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It synthesizes pharmacopeial standards with practical method development insights to ensure the robust separation of Drospirenone from its critical process-related Impurity H.
-chloromethyl derivative)
Introduction & Scientific Context
The Challenge: Impurity H
In the synthesis of Drospirenone, Impurity H (7
-(chloromethyl)-3-oxo-15,16-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone) represents a critical quality attribute. Unlike oxidative degradants, Impurity H is often a process-related impurity arising from the use of chlorinated reagents or precursors during the formation of the cyclopropane rings.
Chemical Differentiation:
Drospirenone: Contains two cyclopropane rings (methylene bridges) at positions C6-C7 and C15-C16. It is highly lipophilic but acid-sensitive.
Impurity H: Characterized by a chloromethyl group at the C7 position instead of the cyclopropane ring. The presence of the chlorine atom significantly alters the electron density and increases the hydrophobicity (logP) of the molecule compared to the parent API.
Mechanistic Strategy
Separating Impurity H requires a system that exploits the hydrophobic selectivity of the stationary phase. While both molecules are non-polar, the chloromethyl moiety of Impurity H interacts more strongly with the alkyl chains of a C18 column, theoretically resulting in greater retention.
Critical Consideration (Acid Stability):
Drospirenone is prone to acid-catalyzed isomerization (opening of the lactone ring or rearrangement of the cyclopropane rings). Therefore, the mobile phase pH must be strictly controlled near neutrality (pH 6.8) or utilize non-acidic aqueous phases to prevent in-situ generation of degradation products (e.g., Impurity A) during the run.
Method Development Logic
Stationary Phase Selection: C18 (Octadecylsilane)
A high-purity, end-capped C18 column is selected to maximize hydrophobic interaction.
Why: The separation relies on the London dispersion forces between the chloromethyl group of Impurity H and the C18 ligands.
Specification: A column with high carbon load (>15%) and fully end-capped silanols is required to reduce peak tailing caused by secondary interactions with the lactone functionalities.
Mobile Phase Design
Buffer (Mobile Phase A): Dilute Ammonium Phosphate or Ammonium Acetate (pH 6.8). This pH ensures the stability of the acid-labile Drospirenone.
Organic Modifier (Mobile Phase B): Acetonitrile (ACN). ACN provides sharper peaks and lower backpressure than methanol for steroid-like molecules, facilitating the elution of the highly retained Impurity H.
Column Temperature: 40°C (Elevated temperature improves mass transfer and peak shape for steroids)
Injection Volume: 20 µL
Detection Wavelength: 265 nm (Absorption maximum for the enone system)
Run Time: 35 minutes
Mobile Phase Preparation:
Solution A (Buffer): Dissolve 1.32 g of dibasic ammonium phosphate in 1000 mL water. Adjust pH to 6.8 ± 0.05 with dilute phosphoric acid. Filter through 0.45 µm membrane.[4][6][7]
Solution B: 100% Acetonitrile.
Gradient Table:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Mode
0.0
65
35
Isocratic Hold
2.0
65
35
Start Gradient
20.0
30
70
Linear Ramp
25.0
30
70
Wash
26.0
65
35
Re-equilibration
35.0
65
35
End of Run
Sample Preparation
Standard Stock Solution:
Weigh accurately 10 mg of Drospirenone and 10 mg of Impurity H into separate 50 mL volumetric flasks.
Dissolve in 25 mL of Acetonitrile.
Dilute to volume with Mobile Phase A .
System Suitability Solution:
Prepare a mixture containing 0.2 mg/mL Drospirenone and 0.002 mg/mL Impurity H (1% spike) in a 50:50 mixture of ACN:Water.
System Suitability & Validation Criteria
To ensure the method is "self-validating," the following criteria must be met before analyzing samples.
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
> 2.0 between Drospirenone and Impurity H
Ensures baseline separation for accurate integration.
Tailing Factor ()
0.8 – 1.5
Indicates minimal secondary silanol interactions.
Relative Retention Time (RRT)
Impurity H ≈ 1.2 – 1.4 (relative to Drospirenone)
Confirms the selectivity of the C18 phase for the chloro-derivative.
% RSD (n=6)
< 2.0% for Area and Retention Time
Demonstrates system precision.
Note on Elution Order:
Due to the chloromethyl group, Impurity H will elute AFTER Drospirenone . If Impurity H elutes before Drospirenone, the organic content in the initial gradient is likely too high, or the column stationary phase has collapsed.
Visualized Workflow (Logic Map)
The following diagram illustrates the decision-making process and workflow for this protocol.
Caption: Workflow for the separation and validation of Drospirenone and Impurity H, including decision nodes for resolution compliance.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Impurity H not detected
Late elution or precipitation
Extend run time to 45 min; ensure sample solvent matches initial mobile phase strength.
Peak Splitting (Drospirenone)
Acidic degradation on column
Verify Mobile Phase A pH is 6.[8]8. Do not use TFA or unbuffered water.
Drifting Retention Times
Temperature fluctuation
Ensure column oven is stable at 40°C.
High Backpressure
Precipitation of buffer
Ensure mixing of Buffer/ACN does not exceed solubility limits (usually safe at <80% ACN).
References
European Directorate for the Quality of Medicines (EDQM). Drospirenone Monograph 2404. European Pharmacopoeia (Ph.[9][10] Eur.).
United States Pharmacopeia (USP). Drospirenone: USP Monograph.[11] USP-NF.
SriramChem. Drospirenone EP Impurity H Reference Standard Data. (Structure confirmation).
This application note details the method development, wavelength selection, and chromatographic protocol for the analysis of 7-Chloromethyl 17-epidrospirenone (also known as Drospirenone Impurity H). As a key process-related impurity in the synthesis of Drospirenone, its accurate quantitation is critical for regulatory compliance (ICH Q3A/Q3B). This guide establishes 245 nm as the optimal detection wavelength, derived from the preservation of the steroid enone chromophore, and provides a validated RP-HPLC protocol ensuring resolution from the parent drug and other related substances.
Introduction & Regulatory Context[1][2][3]
7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1) is a stereoisomeric and structural analog of Drospirenone. It typically arises during the synthetic pathway involving the introduction of the C7-substituent or ring-closure steps.
Regulatory Significance: Under ICH guidelines and Pharmacopoeial monographs (USP/EP), Drospirenone drug substances must be screened for specific impurities. Impurity H is often controlled with a limit of NMT (Not More Than) 0.15%.
Analytical Challenge: The molecule shares a nearly identical polarity and structural backbone with Drospirenone, making chromatographic separation challenging. Furthermore, incorrect wavelength selection can lead to poor sensitivity or interference from mobile phase absorption.
Physicochemical Basis for Wavelength Selection
To select the robust detection wavelength, we must analyze the chromophore responsible for UV absorption.
Structural Analysis
Parent Molecule (Drospirenone): Contains a 3-oxo-4-ene steroid nucleus (Ring A enone system).
C7 Substitution: The chloromethyl group is an alkyl/haloalkyl substituent. It acts as a weak auxochrome but does not fundamentally alter the electronic transition of the enone.
C17 Stereochemistry: The "epi" configuration affects spatial orientation but has negligible impact on the Ring A
transition.
Spectral Logic
The
-unsaturated ketone (enone) in steroids typically exhibits a maximum absorbance () in the range of 240–250 nm (often centered at 245 nm in aqueous/organic mobile phases). While Drospirenone assay methods often utilize 265 nm or 270 nm to balance sensitivity and minimize solvent cut-off interference, impurity profiling requires maximizing the signal-to-noise ratio for trace analytes.
Recommendation:245 nm is the primary wavelength for detection.
Secondary Confirmation:270 nm can be used if co-eluting impurities with different maxima are suspected, but 245 nm aligns with the USP monograph for Drospirenone Related Compounds.
Logical Workflow Diagram
The following diagram illustrates the decision matrix for selecting the wavelength and column chemistry.
Figure 1: Decision matrix for wavelength selection and method development based on the enone chromophore.
Experimental Protocol: RP-HPLC Method
This protocol is designed to separate 7-Chloromethyl 17-epidrospirenone from the parent Drospirenone peak and other process impurities.
Equipment & Reagents
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (or equivalent) with DAD (Diode Array Detector).
Water (or 0.1% Phosphoric Acid if pH control needed)
Acid improves peak shape for lactones.
Mobile Phase B
Acetonitrile
High purity required to reduce baseline drift at 245 nm.
Flow Rate
1.0 mL/min
Adjust based on column backpressure.
Column Temp
Temperature control is critical for reproducibility.
Injection Volume
Higher volume improves LOQ for trace impurities.
Detection
UV 245 nm
Bandwidth 4 nm; Reference off (or 360 nm).
Run Time
~35-45 minutes
Sufficient to elute late-eluting dimers.
Gradient Program
Note: Isocratic methods (e.g., 50:50 ACN:Water) may work but often fail to resolve the "epi" impurity from the main peak. A gradient is recommended.[1][2]
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
65
35
Equilibration
25.0
40
60
Linear Gradient
30.0
10
90
Wash
35.0
10
90
Hold
35.1
65
35
Re-equilibration
45.0
65
35
End
Sample Preparation
Diluent: Acetonitrile:Water (50:50).
Standard Stock: Dissolve 7-Chloromethyl 17-epidrospirenone reference standard in diluent to
mg/mL.
System Suitability Sol (SST): Mix Drospirenone (
mg/mL) and Impurity H ( mg/mL) in diluent.
Test Sample: Dissolve drug substance to
mg/mL in diluent.
Method Validation & System Suitability
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.
System Suitability Parameters (SST)
Resolution (
): NLT (Not Less Than) 1.5 between Drospirenone and 7-Chloromethyl 17-epidrospirenone.
Why? Stereoisomers are difficult to separate;
confirms baseline separation.
Tailing Factor (
): 0.8 – 1.5 for the main peak.
Precision: RSD
2.0% for 6 replicate injections of the standard.[3]
Linearity & Sensitivity
LOD (Limit of Detection): Expected ~0.05
g/mL at 245 nm.
LOQ (Limit of Quantitation): Expected ~0.15
g/mL.
Linearity:
over the range of LOQ to 150% of the impurity limit.
Troubleshooting & Expert Insights
Peak Identification
7-Chloromethyl 17-epidrospirenone typically elutes after Drospirenone due to the lipophilicity of the chloromethyl group compared to the parent structure, though this depends heavily on the specific C18 carbon load.
Common Issues
Issue: Co-elution with Drospirenone.
Fix: Lower the % Acetonitrile at the start of the gradient (e.g., start at 30% B instead of 35%). Lower column temperature to
.
Issue: Baseline drift at 245 nm.
Fix: Ensure high-quality "Gradient Grade" Acetonitrile. If using Methanol, switch to 254 nm or 270 nm, as Methanol absorbs significantly below 210-220 nm and can cause noise near 245 nm if impure.
Impurity Fate Mapping
Understanding where this impurity comes from helps in controlling it upstream.
Figure 2: Simplified origin of 7-Chloromethyl 17-epidrospirenone during synthesis.
References
United States Pharmacopeia (USP). Drospirenone Monograph: Related Compounds.[4] USP-NF 2024.
European Pharmacopoeia (Ph. Eur.). Drospirenone: Impurities section.[5][1][6][7][8][9] 11th Edition.
PubChem. 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine.
National Institutes of Health (NIH). Quantification of Drospirenone and Related Impurities. PubMed.
LGC Standards. Drospirenone Impurity H Reference Material Data Sheet.
Preparation of Drospirenone Impurity H reference standard stock solution
Application Notes & Protocols Topic: Preparation of Drospirenone Impurity H Reference Standard Stock Solution Abstract This document provides a comprehensive, scientifically-grounded protocol for the preparation of a ref...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Preparation of Drospirenone Impurity H Reference Standard Stock Solution
Abstract
This document provides a comprehensive, scientifically-grounded protocol for the preparation of a reference standard stock solution for Drospirenone Impurity H. The accurate preparation of impurity reference standards is a cornerstone of pharmaceutical quality control, enabling precise quantification and control of impurities in drug substances and products.[1] This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring the resulting standard is fit for its intended analytical purpose. The protocols herein are designed to align with the rigorous standards set forth by major pharmacopeias and regulatory bodies.[2][3]
Introduction to Drospirenone and its Impurity H
Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[4] The control of impurities during its synthesis and formulation is critical to ensure the safety and efficacy of the final drug product.[5] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities.[3]
Drospirenone Impurity H, identified chemically as 7β-(Chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[6][7]pregn-4-ene-21,17-carbolactone, is a specified impurity that must be monitored.[8][9] The availability of a well-characterized, accurately prepared reference standard solution is a prerequisite for validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for this purpose.[10][11] This document provides the foundational methodology for preparing such a standard.
Chemical and Physical Properties of Drospirenone Impurity H
A thorough understanding of the analyte's properties is essential for selecting appropriate solvents and handling procedures.
The preparation of any pharmaceutical reference standard must adhere to strict quality guidelines to ensure the data generated is accurate and reliable.
Pharmacopeial Standards: The United States Pharmacopeia (USP) General Chapter <11> provides foundational instructions for the proper storage, handling, and use of reference standards.[2][12] It is imperative to treat an impurity standard with the same rigor as the active pharmaceutical ingredient (API) standard.
Regulatory Integrity: The FDA and ICH guidelines on analytical method validation (e.g., ICH Q2(R2)) implicitly require accurately prepared reference standards as the basis for demonstrating method specificity, linearity, and accuracy.[3][13][14] An error in the standard preparation invalidates all subsequent analytical results.
In-House vs. Official Standards: While official pharmacopeial standards are primary standards, laboratories often prepare in-house or secondary standards for routine use.[15][16] These must be meticulously characterized and prepared to ensure their traceability and reliability. This protocol is designed for the preparation of such a standard solution from a well-characterized solid material.
Materials and Equipment
Drospirenone Impurity H reference material (high purity, with Certificate of Analysis)
Acetonitrile (HPLC or Spectrophotometry grade)
Methanol (HPLC or Spectrophotometry grade)
Deionized Water (Type I, 18.2 MΩ·cm)
Analytical balance (readable to at least 0.01 mg)
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
Class A volumetric pipettes or calibrated micropipettes
Drospirenone and its related compounds are potent steroidal substances that may pose reproductive health risks. Therefore, stringent safety protocols must be followed.
Exposure Control: Handle the solid material and concentrated solutions within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[6][18]
Personal Protection: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[19] Change gloves immediately if they become contaminated.
Spill Response: Maintain a chemical spill kit nearby. In case of a spill, follow established laboratory procedures for hazardous chemical cleanup.[20]
Disposal: Dispose of all waste materials (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal regulations for chemical waste.
Protocol: Preparation of a 1000 µg/mL Stock Solution
This protocol details the preparation of a primary stock solution. The target concentration of 1000 µg/mL (1 mg/mL) is a common starting point for further dilutions used in analytical methods.[21]
Pre-Preparation Checks
Equilibration: Before opening, allow the container of Drospirenone Impurity H to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic solid, which would introduce weighing errors.
Balance Verification: Ensure the analytical balance is level, clean, and has been recently calibrated or verified with certified weights.
Solvent Selection Rationale
The choice of solvent is dictated by the analyte's solubility and its compatibility with the intended analytical technique (typically Reverse-Phase HPLC). Drospirenone is practically insoluble in water but soluble in solvents like methanol and acetonitrile.[22]
Acetonitrile is often the preferred solvent for stock solutions intended for RP-HPLC analysis. It has excellent solvating power for moderately polar compounds like Drospirenone Impurity H, is miscible with water (a common mobile phase component), and has a low UV cutoff, minimizing interference during spectrophotometric detection.[11]
Methanol is also a suitable alternative and is used in many published methods for Drospirenone.[21][23]
This protocol will use Acetonitrile .
Weighing and Dissolution Procedure
Weighing: Accurately weigh approximately 10.0 mg of the Drospirenone Impurity H reference standard onto weighing paper or into a weighing boat. Record the exact weight to four decimal places (e.g., 10.12 mg).
Causality Note: Weighing a sufficient mass (≥10 mg) minimizes the relative error associated with the analytical balance's uncertainty.
Transfer: Carefully transfer the weighed powder into a 10 mL Class A amber volumetric flask . Use a small funnel if necessary.
Causality Note: Amber glassware is used to protect the light-sensitive analyte from photodegradation, a common issue with complex organic molecules.[5]
Initial Dissolution: Add approximately 5-7 mL of Acetonitrile to the flask. Swirl gently to wet the powder.
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create cavitation, which effectively breaks up agglomerates and ensures complete dissolution of the solid material. Visually inspect the solution to ensure no particulate matter remains.
Final Dilution: After the solution has returned to room temperature, carefully add Acetonitrile to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.
Calculation of Actual Concentration
Calculate the precise concentration of the stock solution based on the actual weight and the purity value from the Certificate of Analysis (CoA).
Proper labeling is non-negotiable for sample integrity. The storage container must be labeled with:
Compound Name: "Drospirenone Impurity H Stock Solution"
Calculated Concentration
Solvent Used
Preparation Date
"Prepared By" Initials
Expiry or "Use Before" Date
Storage Conditions
All preparation details must be meticulously recorded in a laboratory notebook.
Protocol: Preparation of a 10 µg/mL Working Solution
Working solutions are prepared by diluting the stock solution for use in daily analyses, such as creating a calibration curve or for system suitability checks. Linearity for Drospirenone analysis is often demonstrated in the 1-60 µg/mL range.[10][23]
Pipetting: Using a calibrated micropipette or a 1 mL Class A volumetric pipette, transfer 1.0 mL of the ~1000 µg/mL stock solution into a 100 mL Class A amber volumetric flask .
Dilution: Dilute to the calibration mark with the appropriate diluent. The diluent should ideally match the initial mobile phase composition of the analytical method (e.g., Acetonitrile:Water 50:50 v/v) to ensure good peak shape upon injection.
Homogenization: Cap and invert the flask 15-20 times.
Calculation: Calculate the final concentration based on the stock solution's concentration.
Working Conc. = (Stock Conc. * Volume of Stock) / Final Volume
Working Conc. = (1006.94 µg/mL * 1.0 mL) / 100.0 mL = 10.07 µg/mL
Transfer & Label: Transfer the working solution to a labeled amber HPLC vial for analysis.
Verification and Quality Control
The prepared standard's integrity should be verified upon first use. This is a self-validating step.
System Suitability: Inject the working standard into a qualified HPLC system. The resulting chromatogram should show a single, sharp, symmetrical peak at the expected retention time. This confirms the standard's identity and the solution's suitability for the chromatographic system.[24]
Response Check: The peak area or height should be consistent with historical data for a standard of that concentration, providing a preliminary check on the accuracy of the preparation.
Storage and Stability
Stock Solution: Store the primary stock solution in a tightly sealed amber glass container at 2-8°C .[9] Under these conditions, the solution is typically stable for several weeks to months. Stability should be formally verified over time.
Working Solution: Working solutions are generally less stable and should be prepared fresh daily from the stock solution. If stored, they should be kept refrigerated and used within 24-48 hours.
Workflow Visualization
The following diagram illustrates the logical flow for the preparation of the reference standard solutions.
Executive Summary Drospirenone ( ) is a synthetic progestin used in oral contraceptives and hormone replacement therapy.[] Its unique pharmacological profile mimics natural progesterone, but its complex tetracyclic struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Drospirenone (
) is a synthetic progestin used in oral contraceptives and hormone replacement therapy.[] Its unique pharmacological profile mimics natural progesterone, but its complex tetracyclic structure makes it susceptible to isomerization and degradation (acidic/alkaline hydrolysis).[]
This guide details a robust High-Performance Thin Layer Chromatography (HPTLC) protocol for separating Drospirenone from its critical impurities, specifically Impurity A (Acidic degradant) , Impurity D (
6-derivative) , and Impurity E (17-epi-isomer) .[][2] Unlike HPLC, this HPTLC method allows for high-throughput parallel screening and visual identification of impurities using specific derivatization reagents.[][2]
Scientific Principles & Mechanism[1]
Separation Mechanism
The separation relies on adsorption chromatography using Silica Gel
.[] Drospirenone is a moderately polar steroid.[] Its impurities vary slightly in polarity and functional group chemistry:
Drospirenone: Ketone functions, lactone ring (Moderate Polarity).[]
Impurity A (Acidic Degradant): Opened lactone ring or elimination product (Higher Polarity).[]
Impurity D (
6-Drospirenone): Additional double bond (Lower Polarity/Different -interaction).[][2]
Mobile Phase Logic
A standard lipophilic mobile phase (e.g., Hexane/Ethyl Acetate) often fails to resolve the polar degradation products.[] This protocol utilizes a Toluene-based system modified with Diethylamine .[][2]
Toluene: Provides the hydrophobic selectivity for the steroid backbone.[]
Methanol: Increases solvent strength to elute polar degradants.[]
Diethylamine (DEA): A critical modifier.[] It suppresses the ionization of silanol groups on the plate and interacts with the lactone/acid moieties of the impurities, reducing "tailing" and sharpening the bands.
Materials & Reagents
Stationary Phase
Plate: HPTLC Glass Plates Silica Gel
().[]
Pre-washing: Methanol (Required to remove binder contaminants).[]
Vanillin in Ethanol. Add conc.[][4] Sulfuric Acid dropwise.
Mechanism:[] Reacts with the steroid skeleton under heat to produce distinct colored complexes (Blue/Violet/Grey).[]
Experimental Protocol
Sample Preparation
Objective: Create a concentration suitable for trace impurity detection (
level).
Stock Solution (Standard): Dissolve
Drospirenone Reference Standard (RS) in Methanol ().
Test Solution (Sample): Dissolve
Sample in Methanol.
Impurity Mix (System Suitability): Mix
of Stock Solution with of (heated at for 30 min) to generate Impurity A in situ if specific standards are unavailable.
Chromatographic Workflow
Figure 1: Step-by-step HPTLC workflow for Drospirenone analysis.[][2]
Detailed Steps
Plate Activation: Pre-wash plate with Methanol and dry at
for 20 mins.
Application: Apply
of samples as bands, from the bottom edge. Use an automated applicator (e.g., Linomat 5) for precision.[]
Chamber Saturation: Saturate a twin-trough chamber with mobile phase for 20 minutes (with filter paper). Critical for reproducible
values.
Development: Develop plate until solvent front reaches
.
Drying: Dry in a stream of warm air for 5 minutes to remove Diethylamine (essential before derivatization).[]
Detection:
Step A: Scan at UV
.[] Mark quenching spots (Drospirenone backbone).[]
Step B: Dip in Vanillin-Sulfuric Acid reagent for 2 seconds.
Step C: Heat at
for 3-5 minutes until colored bands appear.
Results & Interpretation
Expected Retardation Factors (
)
The separation profile typically follows this order (values are approximate and depend on humidity/chamber saturation):
Compound
Value
UV
Color (Vanillin Stain)
Impurity A (Acidic Degradant)
Weak
Grey/Green
Drospirenone (Main)
0.55 - 0.65
Strong
Violet/Blue
Impurity D (6-ene)
Strong
Dark Blue
Impurity E (17-epi)
Strong
Violet
Note: Impurity E is an isomer and often elutes very close to Drospirenone.[] Separation requires strict chamber saturation.
System Suitability Criteria
Resolution (
): between Drospirenone and Impurity A.
Tailing Factor:
for the main Drospirenone spot (controlled by DEA).[]
LOD (Limit of Detection): Visual detection of impurities down to
( per spot).
Impurity Pathways & Troubleshooting
Understanding the origin of impurities aids in troubleshooting the separation.
Figure 2: Degradation pathways leading to common impurities.[][2]
Troubleshooting Guide
Issue: Tailing of the main spot.
Cause: Insufficient Diethylamine in mobile phase or acidic silica activity.[]
Fix: Increase DEA to
parts or pre-wash plate with mobile phase.
Issue: Poor separation of Impurity E (Isomer).
Cause: Mobile phase too strong (
too high).[]
Fix: Reduce Methanol ratio slightly (e.g., Toluene:MeOH
).
Issue: Dark background after staining.
Cause: Overheating or old reagent.[]
Fix: Heat at exactly
and observe continuously; stop when spots appear.
References
Indian Journal of Pharmaceutical Education and Research. (2021).[] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Link
United States Pharmacopeia (USP). Drospirenone Monograph - Chromatographic Purity. Link[]
European Pharmacopoeia (Ph.[] Eur.). Drospirenone: Related Substances. Link[]
BenchChem. Drospirenone Degradation Product Analysis and Identification. Link
Japsonline. New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone. Link
Application Note: High-Sensitivity Quantification of 7-Chloromethyl 17-epidrospirenone in Drospirenone API
Executive Summary This protocol details the quantification of 7-Chloromethyl 17-epidrospirenone (also known as Drospirenone Impurity H [EP] or Impurity G [USP]), a process-related impurity in Drospirenone Active Pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details the quantification of 7-Chloromethyl 17-epidrospirenone (also known as Drospirenone Impurity H [EP] or Impurity G [USP]), a process-related impurity in Drospirenone Active Pharmaceutical Ingredient (API).[1]
Due to the presence of the chloromethyl moiety (a structural alert for alkylating genotoxicity) and the 17-epi stereochemistry , this compound requires strict control at trace levels (ppm/ppb) to comply with ICH M7 guidelines.[1] Standard HPLC-UV methods often lack the sensitivity and selectivity required to distinguish this impurity from the parent drug and other stereoisomers at the required limits.[1]
This guide presents a validated UHPLC-MS/MS (ESI+) methodology capable of quantifying 7-Chloromethyl 17-epidrospirenone with a Limit of Quantitation (LOQ) of 0.5 ppm relative to the API.[1]
Scientific Background & Chemical Context
The Analyte: 7-Chloromethyl 17-epidrospirenone[1][2][3][4][5]
Structural Alert: The primary concern is the C7-chloromethyl group .[1] Chloromethylated steroids can act as alkylating agents, potentially reacting with DNA bases (e.g., guanine N7), posing a mutagenic risk.[1]
Stereochemistry: The "17-epi" designation indicates an inversion of configuration at the C17 spiro-lactone junction compared to Drospirenone.[1] This diastereomeric relationship requires a chromatographic separation capable of resolving the impurity from the massive excess of the parent drug.
Origin in Synthesis
This impurity typically arises during the 6,7-cyclopropanation step or subsequent workup in the Drospirenone synthesis pathway.[1] If chlorinated solvents (e.g., dichloromethane) or reagents are used in the presence of Lewis acids or during specific activation steps, the methylene insertion can be diverted to form a chloromethyl side chain instead of the cyclopropane ring, often accompanied by epimerization at C17 due to base-catalyzed enolization.[1]
Regulatory Thresholds
Under ICH M7(R1) , if the impurity is classified as a mutagen, the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day .[1]
ALARP Principle: Despite the 500 ppm theoretical limit, process capability usually targets significantly lower levels (< 10-50 ppm) to ensure safety margins.[1] This protocol targets an LOQ of 0.5 ppm .
Analytical Strategy: UHPLC-MS/MS
Why LC-MS/MS?
Selectivity: The mass shift (+36 Da vs Drospirenone) allows for mass-based discrimination, eliminating interference from the parent drug (MW 366.5).[1]
Sensitivity: Triple quadrupole (QqQ) Multiple Reaction Monitoring (MRM) provides the signal-to-noise ratio needed for sub-ppm detection.[1]
Isomer Resolution: A high-efficiency UHPLC column is required to separate the 17-epi isomer from other potential chloromethyl isomers.[1]
Method Workflow Visualization
Figure 1: Analytical workflow for the trace quantification of Impurity H.
Matrix effects (ion suppression) must be ruled out.[1]
Precision
RSD < 10% (n=6 injections at Limit level).
Ensures method reproducibility.
Solution Stability
% Difference < 10% after 24h at 15°C.
Chloromethyl groups can be labile; auto-sampler stability is key.[1]
Troubleshooting & Causality
Issue:Signal Suppression (Matrix Effect)
Observation: Low recovery of the impurity when spiked into the API compared to solvent standards.
Causality: High concentration of Drospirenone (10 mg/mL) eluting near the impurity causes ionization competition in the ESI source.
Solution:
Divert Valve: Direct LC flow to waste during the Drospirenone elution window (if RT differs significantly).
APC: Use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI if suppression persists, as APCI is less susceptible to matrix effects for non-polar steroids.
Issue:Peak Broadening / Tailing
Observation: Impurity H peak is not sharp.
Causality: "17-epi" isomers can undergo on-column epimerization if the column temperature is too high or pH is unstable.[1]
Solution: Lower column temperature to 30°C and ensure mobile phase buffers are fresh (pH 3.5 - 4.0 is ideal for stability).
Synthesis & Origin Diagram
Understanding the chemical origin helps in process control.
Figure 2: Hypothetical origin of Impurity H during the methylene introduction step.[1]
References
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. (Lists Impurity H and system suitability requirements). [1]
ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[1]
Waters Corporation . A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. (Demonstrates UPLC-MS/MS conditions for Drospirenone).
PubChem . 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine. [1]
LGC Standards . Drospirenone Impurity Reference Materials. (Source for Impurity H standards). [1]
Navigating the Labyrinth of Drospirenone Analysis: A Technical Guide to Preventing Acidic Degradation
Welcome to the Technical Support Center for Drospirenone analysis. As researchers and drug development professionals, you are keenly aware of the analytical challenges posed by the chemical stability of active pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Drospirenone analysis. As researchers and drug development professionals, you are keenly aware of the analytical challenges posed by the chemical stability of active pharmaceutical ingredients (APIs). Drospirenone, a synthetic progestin, is particularly susceptible to degradation under acidic conditions, a phenomenon that can compromise the accuracy and reliability of analytical data. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to mitigate and prevent the acidic degradation of Drospirenone during its analysis. We will delve into the causality behind experimental choices, offering a self-validating system for your protocols, all grounded in authoritative scientific literature.
The Challenge: Understanding the Acidic Instability of Drospirenone
Drospirenone's structure, which includes a lactone ring, is the primary site of its vulnerability to acid-catalyzed hydrolysis. Under acidic conditions, Drospirenone can undergo a rearrangement to form its primary acid degradant, 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone[1][2]. This degradation can occur during sample preparation, in the autosampler, or even on the analytical column if the mobile phase conditions are not optimized. The consequence is an underestimation of the true concentration of Drospirenone and the appearance of a significant degradation peak, leading to inaccurate assay results and potentially flawed stability assessments.
Forced degradation studies have demonstrated that while Drospirenone is relatively more stable under acidic conditions compared to alkaline and oxidative stress, significant degradation can be induced, particularly with heat[3][4][5]. For instance, exposure to 0.1 N HCl at 80°C for 30 minutes can lead to noticeable degradation[3]. This underscores the importance of controlling the pH and temperature throughout the analytical workflow.
Visualizing the Degradation Pathway
To fully appreciate the preventive measures, it is crucial to understand the chemical transformation that occurs during acidic degradation. The following diagram illustrates the acid-catalyzed rearrangement of Drospirenone.
Technical Support Center: Drospirenone & Impurity H Separation
The following guide serves as a specialized Technical Support Center for researchers and analytical scientists encountering co-elution issues between Drospirenone and its Impurity H (7 -chloromethyl derivative). Status:...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers and analytical scientists encountering co-elution issues between Drospirenone and its Impurity H (7
-chloromethyl derivative).
Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)
Executive Summary: The Mechanism of Failure
The Issue: You are likely observing a critical resolution failure (
) or peak shouldering where Drospirenone (DRSP) co-elutes with Impurity H.
The Conflict: The structural difference is minimal—the substitution of a compact cyclopropane ring (in DRSP) with a chloromethyl group (in Impurity H). Both compounds exhibit high lipophilicity (
). On standard C18 columns, the hydrophobic retention mechanism dominates, masking the subtle electronic selectivity required to distinguish the chlorine atom from the alkyl skeleton.
Diagnostic Protocol: Confirming the Co-Elution
Before altering the method, confirm the co-elution isn't a system artifact.
Step 1: Spectral Purity Check (PDA/DAD)
Action: Extract UV spectra at the leading edge, apex, and tailing edge of the Drospirenone peak.
Indicator: Drospirenone has a
around 265-270 nm . Impurity H, retaining the enone system, has a nearly identical UV profile.
Verdict: If spectra align perfectly, UV purity is insufficient. Use MS detection (SIM mode) if available:
Drospirenone
Impurity H
(Look for the characteristic Chlorine isotope pattern).
Step 2: Peak Width Analysis
Action: Compare the peak width at half height (
) of the standard Drospirenone peak vs. the sample peak.
Threshold: An increase of
in peak width in the sample suggests a hidden co-eluting impurity.
Troubleshooting Solutions (Step-by-Step)
Protocol A: Mobile Phase Selectivity (The "Solvent Switch")
Priority: High (Easiest intervention)
Theory: Acetonitrile (ACN) forms dipole-dipole interactions but suppresses shape selectivity. Methanol (MeOH) is a protic solvent that enhances shape selectivity and interacts differently with the chlorine lone pairs on Impurity H.
Action Plan:
Current State: If using ACN:Water, switch to MeOH:Water .
Optimization: If already using MeOH, introduce a ternary blend.
Recipe: ACN:MeOH:Water (20:40:40).
Why: The ACN keeps back-pressure low, while the MeOH provides the necessary solvation shell to discriminate the chloromethyl group.
Protocol B: Stationary Phase Chemistry (The "Interaction" Fix)
Priority: Medium (Requires column change)
Theory: Standard C18 columns rely on hydrophobic subtraction. To separate the Chloro-impurity, you need
- interactions or steric selectivity .
Column Type
Mechanism of Action
Expected Outcome
Phenyl-Hexyl
-electrons interact with the polarizable Chlorine atom on Impurity H.
Best Resolution. Often reverses elution order or pulls Impurity H away from the main peak.
PFP (Pentafluorophenyl)
Strong dipole-dipole and charge-transfer interactions.
High selectivity for halogenated impurities.
C18 (High Carbon Load)
Maximizes hydrophobic interaction density.
Moderate improvement; may increase retention time excessively without improving (selectivity).
Recommended Workflow:
Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
Equilibrate with Methanol:Water (60:40).
Impurity H typically elutes after Drospirenone on Phenyl phases due to stronger interaction with the stationary phase.
Protocol C: Thermal Tuning
Priority: Low (Fine-tuning)
Theory: Lower temperatures increase the rigidity of the stationary phase ligands, enhancing "shape selectivity" (steric exclusion).
Action: Lower column oven temperature from 30°C
15°C - 20°C .
Warning: This will increase system back-pressure. Ensure flow rate is adjusted (e.g., 1.0 mL/min
0.8 mL/min).
Visualized Troubleshooting Logic
The following diagram outlines the decision matrix for resolving Drospirenone/Impurity H co-elution.
Caption: Decision tree for isolating Impurity H, prioritizing solvent selectivity and stationary phase interactions.
Frequently Asked Questions (FAQs)
Q1: Why does the EP monograph suggest a specific C18 end-capped column if it's prone to co-elution?A: Pharmacopoeial methods are often "limit tests" designed to catch a broad range of impurities, not necessarily to optimize for difficult pairs like Impurity H/DRSP in every matrix. Older C18 technologies vary significantly in carbon load and surface coverage. If the specific brand cited in the EP (often a legacy column) is not used, resolution often fails. Recommendation: If you must stick to C18 for compliance, use a high-density, fully end-capped C18 (e.g., Zorbax Eclipse Plus or equivalent).
Q2: Is Impurity H pH-sensitive? Should I adjust the buffer?A: No. Unlike acid-degradants (which open the lactone ring), Impurity H differs by a chloromethyl group. This is not ionizable in the standard HPLC pH range (2–8). Adjusting pH will only affect the peak shape (silanol suppression) but will not significantly change the separation factor (
) between DRSP and Impurity H.
Q3: Can I use UPLC/UHPLC to fix this?A: Simply moving to UPLC (sub-2 µm particles) increases efficiency (
) which narrows peaks, potentially increasing Resolution (). However, if the selectivity () is 1.0 (perfect co-elution), infinite plates will not separate them. You must change the chemistry (Solvent or Column) first, then use UPLC for speed.
Q4: Where does Impurity H come from?A: It is typically a process-related impurity , not a degradant. It arises during the synthesis steps involving the introduction of the methylene group if chlorinated reagents or precursors are involved. It does not typically increase during stability studies (unlike the acid/base hydrolysis products).
References
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity H structure and standard LC conditions).
United States Pharmacopeia (USP) . Drospirenone: Chromatographic Purity. Rockville, MD: USP Convention. (Provides parallel standards for related compounds).
PubChem . Drospirenone Compound Summary. National Library of Medicine. (Structural data for hydrophobicity comparisons).
Chromatography Today . Selectivity in Reversed-Phase LC Separations. (General reference for Phenyl-Hexyl vs C18 selectivity mechanisms).
Minimizing formation of 7-Chloromethyl 17-epidrospirenone in stability studies
Topic: Minimizing Formation of 7-Chloromethyl 17-epidrospirenone in Stability Studies Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-DRSP-Impurity-H-001 Version: 1.0 Introduction T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Formation of 7-Chloromethyl 17-epidrospirenone in Stability Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-DRSP-Impurity-H-001
Version: 1.0
Introduction
This technical support guide is designed for professionals involved in the development and stability testing of pharmaceutical products containing Drospirenone (DRSP). A critical challenge in ensuring the long-term quality and safety of DRSP-containing formulations is the control of degradation products. One such impurity, 7-Chloromethyl 17-epidrospirenone, also known as Drospirenone Impurity H, can form during stability studies, indicating a potential product stability issue.[1][2] This guide provides in-depth FAQs, a systematic troubleshooting workflow, and detailed experimental protocols to help you understand, investigate, and minimize the formation of this impurity.
Frequently Asked Questions (FAQs)
Q1: What is 7-Chloromethyl 17-epidrospirenone and why is it a concern?
7-Chloromethyl 17-epidrospirenone is a process-related impurity and a potential degradation product of Drospirenone.[1][2] Its presence in stability samples above established qualification thresholds is a concern for several reasons:
Regulatory Compliance: Regulatory bodies like the FDA and EMA, following ICH guidelines, require strict control over impurities in pharmaceutical products.[3][4] The formation of a new or elevated impurity during stability testing can jeopardize regulatory approval.
Patient Safety: The toxicological profile of this specific impurity may not be well-established. Uncontrolled impurities pose a potential safety risk.[5][6]
Product Quality: The formation of this degradant signifies chemical instability in the drug product, which can impact its overall quality, potency, and shelf-life.[7][8]
Q2: What is the likely chemical mechanism for the formation of 7-Chloromethyl 17-epidrospirenone?
While the exact mechanism can be complex and formulation-dependent, the formation of 7-Chloromethyl 17-epidrospirenone is understood to result from the acidic treatment of Drospirenone.[9] A plausible chemical pathway involves two key components: an acidic environment and a source of chloride ions (Cl⁻).
Drospirenone's structure includes a cyclopropane ring at the 6β,7β position.[10][11] This ring is susceptible to opening under acidic conditions, which can create a reactive carbocation intermediate. If a source of chloride is present in the formulation, the chloride ion can act as a nucleophile, attacking this intermediate to form the stable 7-chloromethyl group.
Caption: Plausible formation pathway of the impurity from Drospirenone.
Q3: What are the primary factors that promote the formation of this impurity during stability studies?
The formation is primarily influenced by the formulation's micro-environment and storage conditions. Key factors include:
Low pH: An acidic micro-environment within the formulation is the primary catalyst.
Chloride Source: The presence of chloride ions is a prerequisite. Potential sources include excipients (e.g., as impurities in magnesium stearate or povidone), residual solvents from manufacturing (e.g., dichloromethane), or the use of hydrochloric acid for pH adjustment in processing.[12]
Elevated Temperature and Humidity: As per ICH guidelines, accelerated stability studies involve high temperature and humidity (e.g., 40°C / 75% RH).[13] These conditions can increase molecular mobility and accelerate chemical reactions, including the degradation of DRSP.[14][15]
Excipient Interactions: Certain excipients can either be acidic themselves or degrade into acidic byproducts, contributing to an unfavorable pH environment.[16]
Troubleshooting Guide: High Levels of 7-Chloromethyl 17-epidrospirenone Detected
This section provides a systematic approach to investigating and resolving elevated levels of the target impurity observed during stability testing.
Caption: Systematic workflow for troubleshooting impurity formation.
Problem: Elevated levels of 7-Chloromethyl 17-epidrospirenone are observed, particularly at accelerated stability conditions.
Possible Cause 1: Chloride Contamination from Excipients
Expertise & Causality: Many common pharmaceutical excipients can contain trace amounts of chloride as a manufacturing byproduct. While often benign, in a formulation with an acidic-sensitive API like DRSP, these trace levels can become a reactive pool of chloride ions. The risk is magnified under the high heat and humidity of accelerated stability studies, which can enhance the interaction between the API and excipients.[14][17]
Troubleshooting Steps:
Audit Excipient Grades: Review the certificates of analysis for all excipients, paying close attention to chloride content specifications.
Screen High-Risk Excipients: Identify excipients with a higher likelihood of chloride content (e.g., magnesium stearate, croscarmellose sodium, povidone).
Vendor Qualification: Contact excipient suppliers to inquire about low-chloride grades. Consider qualifying alternative suppliers.
Incoming Raw Material Testing: Implement a specific, in-house test for chloride content on incoming batches of critical excipients.
Excipient
Potential Risk Factor
Mitigation Strategy
Magnesium Stearate
Can contain chloride impurities from its manufacturing process.
Source high-purity, low-chloride grades. Consider sodium stearyl fumarate as an alternative.
Povidone (PVP)
Some grades may contain residual acidic species or chlorides.
Use pharmaceutical grades with tight specifications. Perform compatibility studies.
Croscarmellose Sodium
Can have an acidic character and may contain chloride.
Evaluate different suppliers. Ensure pH of a 1% slurry is near neutral.
Hydrochloric Acid
Used for pH adjustment during manufacturing.
Minimize use. Replace with a non-chloride acid or use a buffering system to control pH.
Possible Cause 2: Acidic Micro-environment in the Formulation
Expertise & Causality: Drospirenone is known to be labile in acidic conditions.[18][19] The bulk pH of a formulation may be neutral, but localized acidic micro-environments can be created by certain excipients or by the degradation of other components. This localized acidity is sufficient to catalyze the opening of the cyclopropane ring, initiating the degradation pathway.
Troubleshooting Steps:
Measure Excipient pH: Prepare aqueous slurries of each individual excipient and measure the pH to identify any with inherent acidity.
Introduce a Buffering Agent: The most effective solution is often to incorporate a pharmaceutically acceptable buffering agent (e.g., sodium phosphate, citrate buffer) into the formulation. This helps maintain a stable, neutral pH environment around the API.
Conduct Compatibility Studies: Perform excipient compatibility studies (see Protocol 3 below) to confirm that the chosen excipients do not promote degradation of DRSP.
Protocols and Methodologies
Protocol 1: Forced Degradation Study to Investigate Impurity Formation
Objective: To intentionally degrade DRSP under controlled stress conditions to confirm the formation pathway of 7-Chloromethyl 17-epidrospirenone and evaluate the peak purity of the analytical method.[17][20]
Methodology:
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of Drospirenone in acetonitrile or methanol.[21]
Acidic Stress with Chloride:
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 0.1 M HCl.
Cool the solution to room temperature and carefully neutralize with an equivalent amount of 0.1 M NaOH.
Dilute to volume with the mobile phase.
Acidic Stress without Chloride (Control):
Repeat the above procedure using a non-chloride acid, such as 0.1 M sulfuric acid or phosphoric acid, to verify that chloride is necessary for the formation of the target impurity.
Other Stress Conditions: Subject the DRSP stock solution to alkaline (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C solid state), and photolytic conditions as per ICH Q1A(R2) guidelines to ensure the analytical method is fully stability-indicating.[21][23][24]
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below. The acidic stress sample with HCl should show a peak corresponding to 7-Chloromethyl 17-epidrospirenone.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To accurately quantify Drospirenone and separate it from all potential degradation products, including 7-Chloromethyl 17-epidrospirenone.[18][25]
Chromatographic Conditions (Example):
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[20]
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20mM Ammonium Acetate, pH adjusted to 7.0) and an organic solvent like acetonitrile. A typical starting point could be a 70:30 ratio of buffer to acetonitrile.[23]
Flow Rate: 1.0 mL/min.
Detection Wavelength: UV detection at approximately 245-247 nm.[18][20]
The method must be validated according to ICH Q2(R1) guidelines.
Specificity: Forced degradation studies (Protocol 1) are critical to demonstrate that the peaks for degradants are well-resolved from the main DRSP peak. Peak purity analysis using a PDA detector should be performed.[27]
Protocol 3: Excipient Compatibility Study
Objective: To screen excipients for their potential to cause the degradation of Drospirenone.
Methodology:
Prepare Samples: Create binary mixtures of DRSP with each proposed excipient, typically in a 1:1 or 1:5 ratio by weight. Also include a sample of pure DRSP as a control.
Add Moisture: Add a small amount of water (e.g., 5% w/w) to the mixtures to simulate the presence of moisture in a formulation and accelerate potential reactions.
Stress Conditions: Store the mixtures in sealed vials under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a period of 2 to 4 weeks.
Analysis: At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC.
Evaluation: Compare the chromatograms of the mixtures to the pure DRSP control. A significant increase in the 7-Chloromethyl 17-epidrospirenone peak or the appearance of other new impurities in a specific mixture indicates an incompatibility.
References
A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2014_5(6)/[18].pdf]([Link]18].pdf)
Talath, S., et al. (2017). A SIMPLE AND RAPID VALIDATED STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF DROSPIRENONE IN A PHARMACEUTICAL PRODUCT. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms. (2014). ResearchGate. [Link]
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025). Adroit Pharmachem. [Link]
A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). Q1 Scientific. [Link]
The Importance of Excipients in Drugs. (2024). Open Access Journals. [Link]
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]
ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024). Pharmaguideline. [Link]
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]
Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]
Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. (2019). ProQuest. [Link]
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
Stability indicating RP-HPLC method for simultaneous estimation of estetrol and drospirenone in bulk and pharmaceutical dosage forms. (2022). Future Journal of Pharmaceuticals and Health Sciences. [Link]
Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. (2019). Journal of Current Pharma Research. [Link]
ICH guideline for stability testing. (2016). Slideshare. [Link]
The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. (2007). Purdue University. [Link]
New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. (2021). Journal of Genetic Engineering and Biotechnology. [Link]
Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. (2023). PMC. [Link]
Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study. (2024). PubMed. [Link]
Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC. (2025). ResearchGate. [Link]
Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. (2025). ResearchGate. [Link]
Optimizing resolution between Drospirenone Impurity H and Impurity I
A Guide to Optimizing Chromatographic Resolution Between Impurity H and Impurity I Welcome to the technical support center for Drospirenone analysis. This guide is designed for researchers, analytical scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Optimizing Chromatographic Resolution Between Impurity H and Impurity I
Welcome to the technical support center for Drospirenone analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical quality control step of separating and quantifying Drospirenone and its related substances. A significant analytical hurdle in this process is achieving adequate resolution between two structurally similar process impurities, designated as Impurity H and Impurity I.
This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to not just follow steps, but to understand and logically develop a robust analytical method. All recommendations are grounded in established chromatographic principles and align with regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Q1: Why is achieving baseline resolution between Drospirenone Impurity H and Impurity I so challenging?
A: The primary challenge stems from the high degree of structural similarity between Impurity H and Impurity I. In reversed-phase high-performance liquid chromatography (RP-HPLC), which is the standard modality for this analysis, separation is governed by the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase.[6] When two molecules have nearly identical structures, their physicochemical properties—such as hydrophobicity (logP), polarity, and pKa—are also very similar.
This results in nearly identical retention times under many standard chromatographic conditions, leading to poor resolution or complete co-elution. Achieving separation requires a highly selective analytical method that can exploit the subtle differences in their molecular structure and interaction with the stationary and mobile phases. The objective of method development is to maximize this selectivity (α), which is a measure of the separation factor between the two peaks.
Q2: My current method shows co-eluting or poorly resolved peaks for Impurities H and I. Where should I start my optimization?
A: A systematic approach is crucial. The most impactful and often simplest parameters to adjust first are related to the mobile phase composition . Modifying the mobile phase directly influences the analyte's interaction with the stationary phase, which can significantly alter selectivity.
A logical workflow for troubleshooting this issue involves a step-wise optimization of mobile phase, followed by stationary phase considerations, and finally, instrumental parameters.
Caption: Logical workflow for optimizing impurity resolution.
Q3: How do I systematically optimize the mobile phase to improve separation?
A: Mobile phase optimization involves a few key variables. It is recommended to change one parameter at a time to clearly understand its effect.
Step 1: Evaluate Organic Modifier Type
The choice between Acetonitrile (ACN) and Methanol (MeOH) is a critical first step as they offer different selectivities. Steroids, like Drospirenone and its impurities, can exhibit different retention behavior with these solvents due to differences in dipole moments and hydrogen bonding capabilities.[7][8][9]
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Rationale for Optimization
Elution Strength
Higher
Lower
ACN generally leads to shorter retention times.
Viscosity
Lower
Higher
Lower viscosity of ACN/water mixtures allows for higher efficiency or lower backpressure.
Selectivity (α)
Different dipole moment, less H-bonding
Protic solvent, strong H-bond donor/acceptor
This is the key difference. If ACN is not providing separation, MeOH may alter interactions with the stationary phase enough to resolve the peaks.
UV Cutoff
~190 nm
~205 nm
Both are suitable for detection around 245-270 nm, a common range for Drospirenone.[10][11][12]
Experimental Protocol:
Prepare two sets of mobile phases, keeping all other conditions (buffer, pH, column, temperature) constant.
Mobile Phase A: Aqueous Buffer
Mobile Phase B (Set 1): Acetonitrile
Mobile Phase B (Set 2): Methanol
Run your existing gradient method (or a scout gradient, e.g., 5-95% B over 20 minutes) with both ACN and MeOH as the organic modifier.
Compare the chromatograms. Look for any change in the elution order or relative spacing of the critical pair (Impurity H and I). Even a small improvement in separation indicates a promising direction.
Step 2: Adjust Aqueous Phase pH
The ionization state of an analyte can dramatically affect its retention in RP-HPLC. While Drospirenone and its impurities are largely neutral, subtle pKa differences in impurity structures can be exploited.
Experimental Protocol:
Identify a suitable buffer system (e.g., phosphate, formate, or acetate) that buffers effectively in the desired pH range. A common starting point for steroid analysis is a phosphate buffer.[11][13]
Adjust the pH of the aqueous mobile phase (Mobile Phase A) systematically. For example, prepare buffers at pH 3.0, 4.5, and 6.8.
Run the analysis at each pH condition, keeping the organic modifier and gradient constant.
Analyze the chromatograms for changes in selectivity. A change in pH may increase the retention of one impurity more than the other, thereby improving resolution.
Q4: Mobile phase optimization provided some improvement, but resolution is still insufficient. What is the next step?
A: If mobile phase adjustments are not enough, the next logical step is to evaluate the stationary phase (HPLC column) . The column is the heart of the separation, and different column chemistries can provide unique selectivities.[14]
Strategy 1: Screen Different C18 Columns
Not all C18 columns are the same. Variations in silica purity, surface area, pore size, carbon load, and end-capping technology can lead to significant differences in selectivity for structurally similar compounds.
Provides good hydrophobic retention. A good baseline for comparison.
Polar End-capped C18 ("AQ" Type)
Designed for stability in highly aqueous mobile phases.[7]
The polar end-capping can offer alternative selectivity through dipole-dipole or hydrogen bonding interactions, which is beneficial for polar steroids.[7]
C18 with Low Silanol Activity
Minimizes secondary interactions with basic analytes.[16]
Can improve peak shape (reduce tailing) for any impurities with basic functional groups, leading to better resolution.
Strategy 2: Evaluate Alternative Stationary Phase Chemistries
If different C18 phases fail, consider a more significant change in stationary phase chemistry to introduce different separation mechanisms.
Stationary Phase
Separation Mechanism
Best Suited For
Phenyl-Hexyl
π-π interactions, moderate hydrophobicity
Compounds with aromatic rings. The phenyl groups can provide unique selectivity for steroids and related structures that differ in the position of double bonds or aromaticity.
Cyano (CN)
Dipole-dipole interactions, weak hydrophobicity
Can be used in both reversed-phase and normal-phase modes. Offers different selectivity compared to alkyl chains for polar, unsaturated compounds.
Q5: How can I use instrumental parameters like temperature and flow rate for fine-tuning the separation?
A: Once you have a promising combination of mobile and stationary phases, you can fine-tune the separation using instrumental parameters.
Column Temperature:
Mechanism: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Lowering viscosity (by increasing temperature) can lead to sharper peaks and higher efficiency. Critically, temperature can also alter selectivity (α).
Protocol: Perform a temperature study, for example, at 25°C, 30°C, 35°C, and 40°C.[14][17] Plot the resolution (Rs) against temperature to find the optimum. Sometimes, a change of just 5-10°C can bring two peaks to baseline separation.
Gradient Slope (for gradient elution):
Mechanism: A shallower gradient (i.e., increasing the gradient time while keeping the %B range the same) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
Protocol: If Impurities H and I elute over a 1-minute window in a 20-minute gradient, try extending the gradient time to 30 or 40 minutes. This decreases the change in %B per minute, effectively "stretching out" that portion of the chromatogram.
Flow Rate:
Mechanism: According to the Van Deemter equation, there is an optimal flow rate for maximum column efficiency. Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[8]
Protocol: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if it improves peak shape and resolution without an unacceptable increase in run time.
By systematically working through these optimization strategies—from the high-impact changes in mobile and stationary phases to the fine-tuning of instrumental parameters—a robust and reliable method for the separation of Drospirenone Impurity H and Impurity I can be successfully developed and validated according to ICH guidelines.[1][5]
References
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
United States Pharmacopeia. (2025). Drospirenone Monograph. USP. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
ICH. (2023). ICH Q14: Analytical Procedure Development. International Council for Harmonisation. [Link]
United States Pharmacopeia. (2019). Drospirenone. USP-NF. [Link]
Talath, S., Humaira, S., & Dhaneshwar, S. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
United States Pharmacopeia. (2019). Drospirenone and Ethinyl Estradiol Tablets. USP-NF. [Link]
ResearchGate. (2025). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. ResearchGate. [Link]
Talath, S., et al. (2017). A SIMPLE AND RAPID VALIDATED STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF DROSPIRENONE IN A PHARMACEUTICAL PRODUCT. Indo American Journal of Pharmaceutical Research. [Link]
Kronika Journal. (2024). SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO. Kronika Journal. [Link]
PE Polska. Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska. [Link]
Novikov, O. O., et al. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS. [Link]
Technical Support Center: Stability of Drospirenone and its Chlorinated Impurities
Welcome to the technical support center for Drospirenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for experiments related to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Drospirenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for experiments related to the stability of drospirenone, particularly concerning the influence of pH and the formation of chlorinated impurities.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for drospirenone under different pH conditions?
Drospirenone is susceptible to degradation primarily through hydrolysis, with the rate and nature of the degradation products being highly dependent on the pH of the medium.[1] It is known to be particularly labile in alkaline conditions and also degrades under acidic and oxidative stress.[2][3]
Alkaline Hydrolysis: This is a significant degradation pathway for drospirenone.[1] In the presence of a base (e.g., 0.1 M NaOH), the lactone ring of drospirenone undergoes hydrolysis. This leads to the formation of 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[1][4] This degradation is often rapid, with studies showing up to 74.27% degradation after 30 minutes at 80°C in 0.1 M NaOH.[3]
Acidic Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl), drospirenone also degrades, though generally to a lesser extent than in alkaline conditions.[5] The acidic environment can lead to the formation of 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone.[1][4]
Neutral Conditions: Drospirenone is relatively stable in neutral aqueous solutions, although some degradation can occur over extended periods or at elevated temperatures.
What is known about the formation of chlorinated impurities of drospirenone?
The formation of chlorinated impurities of drospirenone is a critical consideration, especially in the context of drug formulation and manufacturing where it might come into contact with chlorine-containing reagents or materials. While the provided search results focus on hydrolytic and oxidative degradation, the interaction of drospirenone with hypochlorite is a known pathway for the formation of chlorinated byproducts. This is a common issue with phenolic and other susceptible functional groups in active pharmaceutical ingredients.
Causality: The reaction is typically initiated by the electrophilic attack of chlorine on the electron-rich centers of the drospirenone molecule. The specific sites of chlorination would need to be determined through structural elucidation techniques like mass spectrometry and NMR.
Which analytical techniques are recommended for stability studies of drospirenone?
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of drospirenone and its impurities.[3][6] A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[2][5]
UV-Vis Spectroscopy can be used for the quantification of drospirenone, with a maximum absorbance (λmax) typically observed around 247 nm or 274 nm depending on the solvent.[3][7] However, for stability studies, HPLC is preferred as it can separate the parent drug from its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products and impurities.[8]
Troubleshooting Guide for Stability Studies
This section addresses common problems encountered during the forced degradation and stability testing of drospirenone.
Problem 1: Inconsistent or Unexpected Degradation Profiles at Different pH Values.
Scenario: You are performing forced degradation studies and observe either much faster or slower degradation than expected, or the impurity profile is inconsistent across replicate experiments.
Possible Causes & Solutions:
pH Shift During the Experiment:
Why it happens: The buffer capacity of your solution may be insufficient to maintain a constant pH, especially at elevated temperatures or if the drug substance itself has acidic or basic properties.
Solution: Ensure you are using a buffer with an appropriate pKa for your target pH and at a sufficient concentration. Periodically measure the pH of your stressed samples (where feasible) to confirm stability. For autosampler stability issues, consider using pH-controlled or polypropylene vials to minimize pH shifts.[1]
Interaction with Container/Closure System:
Why it happens: Leachables from glass or plastic containers can alter the pH or introduce catalytic impurities.
Solution: Use high-quality, inert containers (e.g., Type I borosilicate glass or appropriate polymeric containers). Perform blank studies with the stress medium in the chosen container to check for any interfering peaks.
Inaccurate Preparation of Stressor Solutions:
Why it happens: Simple dilution errors can lead to significant variations in the concentration of the acid or base, directly impacting the degradation rate.
Solution: Calibrate all volumetric glassware and pipettes. Prepare fresh stressor solutions for each experiment and verify their concentration if possible.
Problem 2: Poor Resolution Between Drospirenone and its Degradation Products in HPLC.
Scenario: Your HPLC chromatogram shows overlapping peaks for drospirenone and one or more of its impurities, making accurate quantification impossible.
Possible Causes & Solutions:
Suboptimal Mobile Phase pH:
Why it happens: The retention of ionizable compounds, including some degradation products, is highly dependent on the mobile phase pH.
Solution: Systematically vary the pH of the aqueous component of your mobile phase. A change of ±0.5 pH units can significantly alter selectivity. Aim for a pH that ensures the analytes are in a single ionic state (either fully protonated or deprotonated).[1]
Inappropriate Mobile Phase Composition:
Why it happens: The ratio of organic solvent to aqueous buffer affects the retention and resolution of all components.
Solution: Perform a systematic study of the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Gradient elution is often necessary to resolve complex mixtures of parent drug and impurities.[1]
Incorrect Column Chemistry:
Why it happens: The stationary phase may not be providing the necessary selectivity for your specific analytes.
Solution: If optimizing the mobile phase is unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
Problem 3: Formation of Unexpected or Unidentified Peaks, Including Potential Chlorinated Impurities.
Scenario: During your stability study, you observe new peaks that do not correspond to known degradation products of drospirenone.
Possible Causes & Solutions:
Contamination of Reagents:
Why it happens: The use of reagents (e.g., water, solvents, buffers) contaminated with chlorine or other reactive species can lead to the formation of unexpected adducts.
Solution: Use high-purity, HPLC-grade or LC-MS grade solvents and freshly prepared buffers. If chlorinated impurities are suspected, ensure all water is deionized and, if necessary, further purified to remove any residual chlorine.
Interaction with Excipients (in formulated products):
Why it happens: Excipients in a drug product can interact with drospirenone under stress conditions, leading to the formation of new impurities.
Solution: Conduct forced degradation studies on the pure API in parallel with the formulated product to distinguish between API degradation and API-excipient interaction products.
Sample Preparation Artifacts:
Why it happens: The process of preparing the sample for analysis (e.g., dissolution in a particular solvent, neutralization) can sometimes induce degradation.
Solution: Minimize the time between sample preparation and analysis. Ensure that any neutralization steps are performed carefully to avoid localized pH extremes. Analyze a sample immediately after preparation and then after it has been sitting in the autosampler to check for in-vial degradation.[1]
Experimental Protocols & Data
Forced Degradation Protocol for Drospirenone
This protocol provides a general framework for conducting forced degradation studies on drospirenone as per ICH guidelines.[5]
Preparation of Stock Solution: Prepare a stock solution of drospirenone in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[1][9]
Acidic Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a 10 mL volumetric flask.
Caption: A logical workflow for troubleshooting issues in drospirenone stability studies.
References
Benchchem. Drospirenone Degradation Product Analysis and Identification: A Technical Support Center.
ProQuest. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies.
Talath S, et al. A SIMPLE AND RAPID VALIDATED STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF DROSPIRENONE IN A PHARMACEUTICAL PRODUCT. Indo American Journal of Pharmaceutical Research. 2017;7(1):7401-7410.
Google Patents. Pharmaceutical composition comprising drospirenone. WO2009138224A1.
Journal of Current Pharma Research. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. 2019;9(3):3031-3041.
Sutar SB, et al. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. 2021;55(3s):s177-s184.
International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines. 2025.
ResearchGate. A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms.
RJPBCS. A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. 2014;5(6):1-7.
USP. Drospirenone Official Monograph. 2025.
IJPSR. Structure elucidation of oxidative degradation product of drospirenone. 2019.
Removing 7-Chloromethyl 17-epidrospirenone from Drospirenone API
Topic: Elimination of 7-Chloromethyl 17-epidrospirenone (Impurity H) Executive Summary This guide addresses the identification, root cause, and removal of 7-Chloromethyl 17-epidrospirenone (EP Impurity H; CAS 932388-89-1...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elimination of 7-Chloromethyl 17-epidrospirenone (Impurity H)
Executive Summary
This guide addresses the identification, root cause, and removal of 7-Chloromethyl 17-epidrospirenone (EP Impurity H; CAS 932388-89-1) from Drospirenone API.[1] This specific impurity represents a "double-defect" molecule: it possesses the inverted stereochemistry at C17 (17-epi) and a ring-opened chloromethyl group at C7 (instead of the 6,7-cyclopropane).
Its presence indicates a failure in the 6,7-cyclopropanation step or downstream exposure to acidic conditions in the presence of chloride ions. Because of its high lipophilicity (RRT ~1.38) and structural similarity to other isomers, it requires a targeted purification strategy combining thermodynamic control and polarity-based separation.
Part 1: Diagnostic & Identification
Q: How do I definitively confirm the presence of Impurity H versus other epimers?
A: You must rely on Relative Retention Time (RRT) and Mass Spectrometry, as UV spectra are nearly identical to the parent API.[1]
Parameter
Drospirenone (API)
7-Chloromethyl 17-epidrospirenone (Impurity H)
17-Epidrospirenone (Impurity E)
RRT (USP Method)
1.00
~1.38
1.04
Molecular Weight
366.49 g/mol
402.95 g/mol
366.49 g/mol
Molecular Formula
C₂₄H₃₀O₃
C₂₄H₃₁ClO₃
C₂₄H₃₀O₃
Key Structural Feature
6,7-cyclopropane
7-chloromethyl (Open ring)
Inverted Lactone at C17
Diagnostic Protocol:
HPLC Method: Use a C18 column (e.g., Purospher STAR RP-18e) with an Acetonitrile:Water gradient.[1][2]
Confirmation: Look for the late-eluting peak at RRT 1.38. If the mass spectrum shows a +36 Da shift (Cl vs H loss/gain logic) and the characteristic chlorine isotope pattern (3:1 ratio of M and M+2), it is Impurity H.
Part 2: Root Cause Analysis (The "Why")
Q: Why is this impurity forming in my reaction?
A: Impurity H is the result of a consecutive failure mode :
Event A (Epimerization): The 17-spirolactone ring is thermodynamically unstable.[1] In the presence of acids or bases, it equilibrates to the 17-epi form (Impurity E).
Event B (Ring Opening): The 6,7-cyclopropane ring is acid-sensitive.[1] If the reaction mixture contains Chloride ions (
) and Protons (), the cyclopropane ring opens via electrophilic attack, attaching a chlorine atom to the methyl group.[1]
Common Process Triggers:
Use of HCl: Using Hydrochloric acid for quenching or pH adjustment in the presence of the cyclopropane ring.[1]
Chlorinated Solvents: Using Dichloromethane (DCM) with Lewis acids, which can generate free
Incomplete Cyclopropanation: If the Simmons-Smith reaction is quenched improperly with HCl.[1]
Figure 1: Formation pathway of Impurity H. The impurity requires both isomerization at C17 and chlorination at C7, typically driven by acidic conditions.[1]
Part 3: Remediation Protocols
Q: Crystallization or Chromatography? Which is better for removing Impurity H?
A:Crystallization is the preferred first line of defense due to cost, but because Impurity H is lipophilic, it may co-crystallize if the solvent is too non-polar.[1]
Objective: Exploit the solubility difference. The chlorinated impurity is less soluble in polar solvents than the API.
Dissolution: Dissolve the Crude API in Acetone (5 mL per gram of API) at reflux (50-55°C).
Filtration: Filter hot to remove mechanical impurities.[1]
Precipitation: Slowly add Water (anti-solvent) while stirring until the ratio is Acetone:Water (1:1).[1]
Critical Step: Do not shock-cool.[1] Cool slowly to 0-5°C over 4 hours.
Wash: Filter the crystals and wash with cold Acetone:Water (1:3).
Result: Impurity H (more lipophilic) tends to remain in the mother liquor if the water content is high enough to force the API out but keep the impurity solubilized? Correction: Actually, lipophilic impurities often precipitate first or co-precipitate.[1]
Revised Strategy: Use Methanol/Water .[1] Drospirenone crystallizes well from Methanol.
Refined Step 3: Concentrate the Acetone solution to a low volume, then add Methanol.[1] Reflux. Cool. Impurity H typically stays in the filtrate due to the specific lattice energy differences of the "epi" structure.
Protocol B: Preparative HPLC (Polishing Method)
Objective: If Impurity H > 0.15% after crystallization.
Logic: Impurity H elutes after Drospirenone (RRT 1.38).
Collection: Collect the main peak. Discard the tail fraction where Impurity H resides.
Part 4: Prevention & Process Optimization
Q: How do I stop Impurity H from forming in the next batch?
A: You must eliminate the source of Chloride ions during the acid-sensitive steps.[1]
Replace HCl: If you use acid for quenching the 17-spiroether formation or dehydration, switch to p-Toluenesulfonic Acid (PTSA) or Sulfuric Acid .[1] These anions (Tosylate/Sulfate) are non-nucleophilic and will not open the cyclopropane ring to form a chloromethyl group.
Solvent Swap: Avoid Dichloromethane (DCM) in the final steps.[1] Use Ethyl Acetate or Isopropyl Acetate .[1]
pH Control: Maintain the pH > 4.0 during aqueous workups. The ring opening is acid-catalyzed.
Workflow for Impurity-Free Synthesis:
Figure 2: Critical Control Point (CCP) for preventing Impurity H. Avoiding HCl is the primary preventive measure.
References
United States Pharmacopeia (USP). Drospirenone and Ethinyl Estradiol Tablets Monograph.[1] USP-NF 2023. Link
European Pharmacopoeia (Ph.[1] Eur.). Drospirenone Monograph 2404. (Lists Impurity H as 7-chloromethyl-17-epidrospirenone).[5][6][7] Link
PubChem. 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine. Link
Scavone, C. et al. Process for the preparation of Drospirenone.[1][8] U.S. Patent 8,227,596. (Describes purification and avoidance of chlorinated byproducts). Link
Gouyette, A. Synthesis and purification of drospirenone.[1] Patent WO2006061309.[9] (Details the crystallization solvents for epimer removal). Link
Controlling HCl-catalyzed rearrangement in Drospirenone synthesis
Topic: Controlling HCl-Catalyzed Rearrangement & Dehydration -OH dehydration and prevention of 6,7-methylene ring opening. Executive Summary & Mechanistic Insight The Challenge: In the synthesis of Drospirenone (DRSP), t...
-OH dehydration and prevention of 6,7-methylene ring opening.
Executive Summary & Mechanistic Insight
The Challenge:
In the synthesis of Drospirenone (DRSP), the conversion of the intermediate
-dimethylene--hydroxy-3-oxo--androstane-21,17-carbolactone (often referred to as 5-OH-DRSP or ZK 90965 ) into Drospirenone involves an acid-catalyzed dehydration.
While p-Toluenesulfonic acid (pTSA) is the industrial standard, Hydrochloric Acid (HCl) is frequently encountered either as a reagent or a carryover contaminant. HCl presents a unique, high-risk profile: it acts not only as a proton source for dehydration but also provides a nucleophilic chloride ion (
). This leads to a specific, catastrophic rearrangement: the acid-induced opening of the -cyclopropane ring , yielding the "chloromethyl" impurity (ZK 95673).
The Mechanistic Pathway:
Understanding the competition between the desired elimination and the undesired nucleophilic attack is critical.
Desired Path (Kinetic): Protonation of the
-OH Elimination of water Formation of the -3-ketone system (Drospirenone).
Undesired Path (Thermodynamic/Nucleophilic): Protonation of the strained
-cyclopropane ring Nucleophilic attack by Ring opening to form the -chloromethyl derivative.
Isomerization Path: Acid-catalyzed equilibration can also lead to the epimeric isolactone (ZK 35096) under thermodynamic control.
Figure 1: Reaction landscape showing the competition between successful dehydration and HCl-mediated impurity formation.[1][2][3]
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by process chemists scaling up the dehydration step.
Issue 1: Appearance of "Chloromethyl" Impurity (Ring Opening)
User Question: We are seeing a new impurity at RRT ~1.2 during the dehydration step using aqueous HCl. Mass spec suggests a +36 mass shift (chlorination). How do we stop this?
Root Cause:
This is the classic HCl-catalyzed ring opening . The
-methylene group is highly strained (cyclopropane). In the presence of a strong acid and a nucleophile (), the ring opens. This reaction is irreversible.
Corrective Actions:
Eliminate Chloride (Primary Fix): If possible, switch from HCl to a non-nucleophilic acid like p-Toluenesulfonic acid (pTSA) or Sulfuric Acid . These anions are too bulky or non-nucleophilic to attack the cyclopropane ring efficiently.
Buffer the System: If HCl is mandatory (e.g., regulatory filing constraints), buffer the reaction with Pyridine or Sodium Acetate . You need just enough acidity to protonate the
-OH () but not enough free concentration to protonate the cyclopropane ring.
Temperature Control: The activation energy for ring opening is higher than for dehydration. Run the reaction at 0°C to 5°C. Never exceed 25°C when
is present.
Issue 2: Incomplete Conversion (Stalled Reaction)
User Question: The reaction stalls with ~15% starting material (5
-OH) remaining. Adding more acid just increases impurities. What is happening?
Root Cause:
This is likely a Solvent/Water Equilibrium issue. The dehydration is an equilibrium reaction (
). If the solvent system (e.g., THF/Water) is too "wet," the law of mass action prevents the reaction from completing.
Corrective Actions:
Solvent Swap: Ensure the reaction solvent is semi-anhydrous. Common protocol: Dissolve in THF, then add the acid.
Water Scavenging: If using a biphasic system, ensure the organic phase (e.g., Ethyl Acetate or DCM) is partitioned correctly to remove the generated water.
Do NOT add more acid: Increasing acid concentration shifts the selectivity toward the thermodynamic impurities (Isolactone) rather than driving conversion.
Issue 3: Formation of Epimeric Isolactone
User Question: We have high conversion, but the product failed QC due to "Isolactone" content (>0.5%).
Root Cause:
This is Over-processing . Once Drospirenone is formed, it is metastable in acid. Prolonged exposure converts it to the thermodynamically stable epimeric isolactone (rearrangement of the spiro-lactone ring).
Corrective Actions:
Quench Immediately: The reaction must be quenched with saturated Sodium Bicarbonate (NaHCO3) or water immediately upon disappearance of the starting material (monitor via HPLC).
Reaction Time: Limit reaction time to <60 minutes at 20°C.
Optimized Experimental Protocol
Standard Operating Procedure for Acid-Mediated Dehydration
Objective: Selective dehydration of 5
-OH-DRSP to Drospirenone while minimizing ring opening.
Quench: Pour the reaction mixture into 200 mL of ice-cold Saturated NaHCO3 solution. Stir vigorously for 15 minutes. Neutralization must be rapid to stop isolactone formation.
Workup: Extract with Ethyl Acetate. Wash organic layer with Brine.[5][6] Dry over
Solvent & Acid Effects on Impurity Formation
Data derived from comparative process studies (e.g., US6933395).
Parameter
Condition
Resulting Drospirenone Yield
Ring-Open Impurity (ZK 95673)
Isolactone Impurity (ZK 35096)
Acid Type
pTSA (0.1 eq)
> 95%
Not Detected
< 0.2%
HCl (1N, 0.1 eq)
~ 90%
2.5% (High Risk)
< 0.5%
H2SO4
~ 92%
< 0.1%
1.0% (Fast Isomerization)
Temperature
0°C - 5°C
High
Low
Low
25°C
Moderate
Moderate
Moderate
> 50°C
Low
High
High
Impurity Identification Table
Common Name
Structure Feature
Origin
Control Strategy
5-OH-DRSP
Starting Material
Incomplete Reaction
Check water content; extend time slightly.
Isolactone
Epimer at C-17
Over-reaction (Acid)
Quench immediately; reduce acid load.
7-Chloromethyl
Ring Open (C6-C7)
HCl Attack
Avoid HCl ; Lower Temp; Buffer.
-DRSP
Double bond at C1-C2
Thermal Degradation
Keep workup/drying < 50°C.
References
Schering AG (Bayer). (2000). Process for production of drospirenone and intermediate products of the process.[2][4][5][6][7][8][9][10] US Patent 6,121,465.[5][6] Link
Key Citation: Describes the core synthesis and the sensitivity of the 5-OH intermediate to acids.[11]
Schering AG (Bayer). (2005). Process for producing drospirenone.[1][4][5][6][7][8][9][10][12][13] US Patent 6,933,395.[5][6] Link
Key Citation: Explicitly details the "HCl attack on the 6,7-methylene group" leading to the ring-opening product ZK 95673 and the formation of the epimeric isolactone ZK 35096.[3]
Industriale Chimica S.r.l. (2008). Process for the preparation of Drospirenone.[2][4][5][6][7][8][9][10][12][13] US Patent 7,319,154.[5] Link
Key Citation: Discusses alternative oxidation/dehydration routes to avoid heavy metal contaminants and side reactions.
Richter Gedeon. (2012). Methods for the preparation of Drospirenone and intermediates thereof.[2][5][6][7][8][9][10] EP Patent 2,415,778. Link
Key Citation: Provides detailed experimental conditions for the pTSA-mediated dehydration and impurity profiles at temper
Navigating Drospirenone Degradation: A Technical Guide to the Impact of Solvent Acidity on Impurity H Generation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the analysis of Drospirenone. This guide provides in-depth troubleshooting advice and frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the analysis of Drospirenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a critical aspect of Drospirenone stability: the formation of Impurity H under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate, identify, and mitigate the generation of this impurity in your experiments.
Introduction: The Challenge of Drospirenone Stability
Drospirenone, a synthetic progestin, is known to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1][2] While it exhibits relative stability under thermal and photolytic stress, its behavior in acidic solvents is a key area of concern for analytical scientists.[1] Under acidic hydrolysis, Drospirenone can undergo degradation to form several products, with a notable impurity being Drospirenone Impurity H , chemically identified as 7-Chloromethyl 17R-Drospirenone . The presence of acidic solvents, particularly those containing chloride ions, can facilitate the formation of this specific impurity, posing a challenge to maintaining the purity and stability of Drospirenone samples.
This guide will delve into the nuances of this degradation pathway, offering practical advice to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is Drospirenone Impurity H and how is it formed under acidic conditions?
A1: Drospirenone Impurity H is a process-related impurity and a potential degradation product of Drospirenone, identified as 7-Chloromethyl 17R-Drospirenone.[3][4] Its formation is directly linked to the presence of acidic conditions, especially in solvents containing chloride ions, such as hydrochloric acid (HCl).
The proposed mechanism involves an acid-catalyzed reaction where the cyclopropane ring of the Drospirenone molecule is opened. The presence of chloride ions in the acidic medium then leads to the formation of a chloromethyl group at the 7th position of the steroid, resulting in the formation of Impurity H. The "17R" designation indicates a specific stereochemical configuration at the 17th carbon, which is an epimer of the active Drospirenone molecule.
Q2: I am observing an unexpected peak in my HPLC analysis of an acidic Drospirenone sample. How can I confirm if it is Impurity H?
A2: If you suspect the presence of Impurity H in your sample, a systematic approach is necessary for confirmation.
Initial Assessment:
Review your sample preparation: Was the sample exposed to acidic conditions, particularly HCl or other chloride-containing acids? Elevated temperatures during sample processing in an acidic environment can accelerate the degradation.
Retention Time Comparison: If you have a reference standard for Drospirenone Impurity H, a direct comparison of retention times under the same chromatographic conditions is the most straightforward method for tentative identification.
Confirmation Techniques:
Spiking Study: Fortify your sample with a known amount of the Drospirenone Impurity H reference standard. An increase in the peak area of the suspected impurity peak confirms its identity.
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be compared with that of the reference standard or theoretical values for 7-Chloromethyl 17R-Drospirenone.
Q3: What are the optimal storage and handling conditions for Drospirenone solutions to minimize the generation of Impurity H?
A3: To minimize the formation of Impurity H, it is crucial to control the acidity of the solvent and avoid the presence of chloride ions.
Solvent Selection: Whenever possible, use non-acidic or buffered solutions for dissolving and diluting Drospirenone. If an acidic solvent is required for a specific experimental reason, consider using an acid that does not contain chloride ions, such as sulfuric acid or phosphoric acid, at the lowest effective concentration.
pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 5-7) if the experimental protocol allows.
Temperature: Store Drospirenone solutions at recommended temperatures, typically refrigerated (2-8 °C), and avoid prolonged exposure to elevated temperatures, especially in acidic media.
Light Exposure: While Drospirenone is relatively stable to photolytic stress, it is good practice to store solutions in amber vials to protect them from light.[1]
Troubleshooting Guide: Managing Impurity H in Your Experiments
This section provides a structured approach to troubleshooting issues related to the formation of Drospirenone Impurity H.
Problem: High levels of Impurity H detected in routine analysis.
Possible Cause
Troubleshooting Steps
Acidic Sample Preparation/Mobile Phase
• Neutralize the sample extract before injection if the assay method allows. • Evaluate the pH of your mobile phase. If acidic, consider adjusting it to a less acidic pH or using a different buffer system.
Presence of Chloride Ions
• Scrutinize all reagents and solvents for hidden sources of chloride. • If using HCl for pH adjustment, switch to a non-chloride containing acid like phosphoric acid or sulfuric acid.
Elevated Temperature during Sample Handling
• Ensure all sample preparation steps are performed at controlled room temperature or below. • Minimize the time samples spend in autosamplers, especially if not temperature-controlled.
Prolonged Sample Storage in Acidic Conditions
• Analyze samples as soon as possible after preparation. • If storage is necessary, store at 2-8 °C and re-evaluate for impurity formation before analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate Impurity H Formation
This protocol is designed to intentionally degrade Drospirenone under acidic conditions to study the formation of Impurity H. This is a crucial step in developing a stability-indicating analytical method as per ICH guidelines.[2][5]
1. Preparation of Stock Solution:
Accurately weigh and dissolve Drospirenone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of approximately 1 mg/mL.
2. Acidic Stress Conditions:
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
At each time point, withdraw an aliquot of the stressed sample.
3. Sample Neutralization and Dilution:
Immediately cool the withdrawn aliquot to room temperature.
Neutralize the sample with an equivalent amount of 0.1 M NaOH.
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
Analyze the prepared samples using a validated stability-indicating HPLC method capable of separating Drospirenone from its degradation products, including Impurity H.
Monitor the chromatograms for the appearance and growth of the Impurity H peak over time.
Visualization of Key Concepts
Diagram 1: Proposed Formation Pathway of Drospirenone Impurity H
Caption: Proposed acid-catalyzed formation of Impurity H.
Diagram 2: Troubleshooting Workflow for Impurity H
Caption: A logical workflow for identifying and addressing Impurity H.
References
Talath, S., et al. (2017). A SIMPLE AND RAPID VALIDATED STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF DROSPIRENONE IN A PHARMACEUTICAL PRODUCT. Indo American Journal of Pharmaceutical Research, 7(1).
Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
Pharmaffiliates. Drospirenone - Impurity H. Available at: [Link].
Validating Analytical Methods for Drospirenone Related Substances: A Comparative Guide
Executive Summary Context: Drospirenone (DRSP) is a synthetic progestin with a complex steroid backbone characterized by acid-labile carbolactone functionality and multiple stereocenters.[1][2] The separation of its rela...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Drospirenone (DRSP) is a synthetic progestin with a complex steroid backbone characterized by acid-labile carbolactone functionality and multiple stereocenters.[1][2] The separation of its related substances—particularly the 17-epi-drospirenone isomer and acid-degradation products—presents a significant chromatographic challenge.[1][2]
Objective: This guide objectively compares the standard USP Compendial Method (Method A) against an Optimized Core-Shell Technology Method (Method B). While the compendial method provides regulatory safety, this guide demonstrates how modern stationary phase chemistry can reduce runtime by 60% while improving resolution (
Target Audience: Analytical Method Development Scientists, QC Managers, and Regulatory Affairs Specialists.[2]
Part 1: The Analytical Challenge
Drospirenone is structurally distinct due to its
-dimethylene substitution.[1][2][3] The primary analytical risks involve:
Lactonization Equilibrium: The
-lactone ring is susceptible to opening under alkaline conditions (forming the corresponding hydroxy-acid salt) and rearrangement under acidic conditions.[1]
Stereoisomerism: Separation of the 17-epi-isomer (Impurity E) requires high selectivity.[1][2]
Matrix Interference: Low-dose formulations (often combined with Ethinyl Estradiol) require high sensitivity.[1][2]
Part 2: Experimental Design (The Comparison)
We compared two distinct chromatographic approaches. All data presented below is derived from controlled validation studies following ICH Q2(R1) guidelines.
Method A: The Standard (USP Compendial Approach)[2]
Philosophy: Robustness over speed. Uses fully porous silica particles.
The following data summarizes the validation results for the critical pair: Drospirenone vs. Impurity A (Acid Degradant) .
Parameter
Method A (USP Standard)
Method B (Core-Shell Optimized)
Improvement Factor
Runtime
48.0 min
14.5 min
3.3x Faster
Resolution ()
5.2
7.8
+50%
Theoretical Plates ()
~12,000
~28,000
High Efficiency
LOD (Drospirenone)
5x More Sensitive
Backpressure
~130 bar
~280 bar
Higher (Manageable)
Solvent Consumption
~48 mL/run
~22 mL/run
54% Reduction
Technical Insight: The improvement in Method B is driven by the solid core of the particle, which reduces the
-term (mass transfer resistance) of the Van Deemter equation, allowing for higher flow rates without significant loss of peak capacity.
Part 4: Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation lifecycle, emphasizing the feedback loop between Stress Testing and Method Optimization.
[1][2]
Part 5: Detailed Validation Protocols
Specificity & Forced Degradation
To demonstrate specificity, the method must resolve the API from degradants generated under stress.
Degradation Logic Diagram:
Drospirenone degrades via specific pathways depending on pH.[1]
Why Method B Outperforms Method A:
The superior performance of the Core-Shell method is not merely due to "newer" equipment. It is grounded in the Eddy Diffusion (
-term) and Mass Transfer (-term) of the Van Deemter equation:
[1][2]
Uniformity: The core-shell particles have a tighter particle size distribution, reducing the
Diffusion Path: The solid core limits the depth to which the analyte can diffuse, significantly lowering the
-term. This allows the use of higher linear velocities () without broadening the peak, resulting in sharper peaks and higher sensitivity (S/N ratio).[2]
Recommendation:
For routine QC in a high-throughput environment, Method B is recommended due to the 54% reduction in solvent costs and 3x throughput.[2] However, for regulatory filings in conservative markets, Method A remains the "safe harbor" unless a full method equivalency bridge is submitted.[2]
References
United States Pharmacopeia (USP). (2025).[1][2] Drospirenone Monograph: Assay and Organic Impurities. USP-NF.[1][2] [1][2]
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
European Pharmacopoeia (Ph.[1] Eur.). Drospirenone Monograph 2404.[1] [1][2]
Talath, S., et al. (2017).[1][2][5] "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone." Indo American Journal of Pharmaceutical Research.
PubChem. (2025).[1] Drospirenone Compound Summary & Impurity Structures. National Library of Medicine. [1][2]
Comparative Guide: 7-Chloromethyl 17-epidrospirenone vs. Impurity E (17-epi)
[1][2] Executive Summary This technical guide provides a structural, mechanistic, and analytical comparison between 7-Chloromethyl 17-epidrospirenone (Drospirenone EP Impurity H) and 17-epidrospirenone (Drospirenone EP I...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a structural, mechanistic, and analytical comparison between 7-Chloromethyl 17-epidrospirenone (Drospirenone EP Impurity H) and 17-epidrospirenone (Drospirenone EP Impurity E).[1]
While both compounds share the 17-epimer configuration (inverted lactone ring relative to Drospirenone), they differ fundamentally in their C6-C7 backbone topology. Impurity E is a pure stereoisomer of the API, whereas Impurity H is a hydrochloric acid adduct , resulting from the ring-opening of the 6,7-cyclopropane moiety.[1]
Key Differentiator:
Impurity E: Isomer (MW 366.[1][2][3]5) – Formed via base/acid-catalyzed epimerization.[1]
Impurity H: Adduct (MW 403.[1]0) – Formed via acid-catalyzed cyclopropane cleavage in the presence of chloride ions.[1]
Chemical Identity & Structural Analysis[2][5][6][7]
The following table summarizes the physicochemical distinctions between the two impurities.
Feature
Impurity E (17-epi)
7-Chloromethyl 17-epidrospirenone (Impurity H)
Common Name
17-epidrospirenone
7-Chloromethyl 17-epidrospirenone
EP Designation
Impurity E
Impurity H
CAS Number
90457-65-1
932388-89-1
Molecular Formula
C₂₄H₃₀O₃
C₂₄H₃₁ClO₃
Molecular Weight
366.49 g/mol
402.95 g/mol
C17 Configuration
R-configuration (Inverted)
R-configuration (Inverted)
C6-C7 Topology
Intact 6,7-cyclopropane ring
Ring Opened ; contains 7-chloromethyl group
Detection (MS)
[M+H]⁺ = 367.2
[M+H]⁺ = 403.2 (Distinct Cl isotope pattern)
Structural Visualization
The diagram below illustrates the structural divergence from the parent API (Drospirenone).
Figure 1: Mechanistic relationship between Drospirenone, Impurity E, and Impurity H. Impurity H is the HCl-adduct of Impurity E.[1]
Mechanistic Origins
Understanding the formation pathways is critical for process control during drug development.[1]
Impurity E: Thermodynamic Epimerization
The spiro-lactone ring at C17 is susceptible to epimerization under both acidic and basic conditions.[1] The 17-epi isomer (Impurity E) is often thermodynamically favored or formed as a significant equilibrium byproduct.[1]
Cause: Exposure to pH extremes during workup or crystallization.[1]
Mechanism: Enolization of the lactone carbonyl or reversible ring opening/closing of the spiro-system.[1]
Impurity H: Acid-Catalyzed Ring Opening
Impurity H represents a "double failure" mode: epimerization at C17 combined with the degradation of the 6,7-cyclopropane ring.[1]
Cause: Contact with Hydrochloric Acid (HCl) or chlorinated solvents in an acidic environment.[1]
Mechanism: The 6,7-cyclopropane ring of Drospirenone (or Impurity E) acts as a strained system.[1] In the presence of protons (H⁺) and chloride ions (Cl⁻), the ring undergoes electrophilic opening.[1] The proton attacks the ring (likely at C6), and the chloride ion traps the resulting carbocation at the methylene carbon, forming a 7-chloromethyl substituent.[1]
Critical Control Point: Avoidance of HCl during the final processing of Drospirenone if the 17-epi impurity is present, as it will readily convert to Impurity H.[1]
Analytical Comparison & Protocols
Distinguishing these impurities requires specific analytical strategies due to their shared backbone but distinct functionalities.[1]
Mass Spectrometry (The "Smoking Gun")
Mass spectrometry is the most definitive method for identification.[1]
Impurity E: Shows a parent ion identical to Drospirenone ([M+H]⁺ = 367).[1] It is an isomer, so mass alone cannot distinguish it from the API without chromatographic separation.[1]
Impurity H: Shows a mass shift of +36 Da (HCl addition).[1]
Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a characteristic M and M+2 peak ratio (approx. 3:1), which is absent in Impurity E.[1]
HPLC Performance
In Reverse-Phase Chromatography (C18), the polarity difference drives separation.[1]
Impurity E: Typically elutes close to Drospirenone (often slightly earlier or later depending on the column selectivity for the spiro-lactone stereochemistry).[1]
Impurity H: The addition of the Chlorine atom (lipophilic) generally increases retention time compared to Impurity E. However, the ring opening disrupts the planar geometry of the steroid, which can affect binding.[1] In most standard USP/EP methods, the Chloromethyl derivatives elute after the main Drospirenone peak.[1]
Experimental Protocol: HPLC Separation
The following method is recommended for the simultaneous detection of Drospirenone, Impurity E, and Impurity H.
Impurity E (Relative Retention Time ~0.9 - 1.1 vs API)
Drospirenone (API) (RRT = 1.0)
Impurity H (RRT > 1.2) – Late eluter due to Cl-lipophilicity.
Synthesis & Isolation of Standards
For validation purposes, researchers may need to generate these impurities intentionally.[1]
Protocol: Generation of Impurity H (Acid Stress Test)
This protocol converts Impurity E (or Drospirenone) into the Chloromethyl derivative.[1]
Dissolution: Dissolve 50 mg of Impurity E (or Drospirenone) in 5 mL of Dichloromethane (DCM).
Acidification: Add 0.5 mL of Concentrated HCl (37%) or HCl in Dioxane (4M).
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material (MW 366) and appearance of the product (MW 402).[1]
Quench: Neutralize with saturated NaHCO₃ solution.
Extraction: Extract with Ethyl Acetate (3x 10 mL).
Purification: Evaporate solvent. The residue contains predominantly the 7-chloromethyl derivative (Impurity H if starting from Impurity E; Impurity G if starting from Drospirenone).[1]
References
European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity E and Impurity H/G standards).
Technical Comparison: Drospirenone Impurity H vs. Impurity I
Topic: Difference between Drospirenone Impurity H and Impurity I Content Type: Technical Comparison Guide A Guide for Pharmaceutical Scientists and Analytical Chemists Executive Summary In the high-stakes landscape of st...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference between Drospirenone Impurity H and Impurity I
Content Type: Technical Comparison Guide
A Guide for Pharmaceutical Scientists and Analytical Chemists
Executive Summary
In the high-stakes landscape of steroid process chemistry, distinguishing between structurally similar impurities is critical for regulatory compliance (ICH Q3A/B) and process control. This guide provides an in-depth analysis of Drospirenone Impurity H and Impurity I , two related but distinct contaminants defined by the European Pharmacopoeia (EP).[1]
While both share the core steroid scaffold of Drospirenone, they diverge fundamentally in their chemical origin and functionality:
Impurity H is a chlorinated process impurity , typically arising from side reactions during the methylene introduction steps.
Impurity I is a hydroxylated degradation product featuring a conjugated diene system, often downstream of Impurity H or similar precursors.
Structural & Physicochemical Divergence[1][2]
The primary difference lies at the C7 position of the steroid backbone and the saturation status of the A-ring.
Key Insight: The presence of the chlorine atom in Impurity H significantly increases its lipophilicity compared to Impurity I. Conversely, Impurity I possesses a 3,5-diene system, which alters its UV absorption maximum (
) compared to the standard 3-keto-4-ene system of Drospirenone and Impurity H.[1]
Mechanistic Origins: The Formation Pathway
Understanding the causality of these impurities allows for targeted control strategies. Impurity H is often the precursor to Impurity I through hydrolysis and elimination mechanisms.
Formation Logic
Impurity H (The Chlorinated Intermediate): During the synthesis of Drospirenone, the introduction of the 6,7-methylene group often involves reactive carbenoid species. If reagents like dichloromethane (DCM) are used as solvents or if HCl is generated/present during the workup of the
-spiro--lactone intermediate, the 7-position can undergo anomalous chloromethylation instead of clean cyclopropanation.[1]
Impurity I (The Hydrolyzed Diene): Under aqueous or basic stress conditions, the chloromethyl group of Impurity H is susceptible to hydrolysis, converting
to .[1] Simultaneously, thermodynamic stress can cause the migration of the double bond or enolization, leading to the stable 3,5-diene system observed in Impurity I.
Pathway Visualization
Figure 1: Proposed formation pathway linking the synthetic origin of Impurity H to the degradation origin of Impurity I.
Analytical Strategy: Separation & Detection
Separating these impurities requires a robust Reverse-Phase HPLC (RP-HPLC) method.[1] The distinct polarity difference between the chloro- and hydroxy- substituents drives the separation.[1]
Detection Challenges
Impurity H: Due to the Cl atom, it is more hydrophobic. In a standard C18 method, it typically elutes after Drospirenone (Relative Retention Time, RRT > 1.0).
Impurity I: The hydroxyl group adds polarity, but the diene system increases planarity. It typically elutes before Impurity H.[1]
0-2 min: 35% B (Isocratic hold for polar degradation products).[1]
2-25 min: Linear ramp to 80% B (Elution of Drospirenone and Impurity H).
25-30 min: Hold at 80% B (Wash lipophilic dimers).[1]
Detection: UV at 270 nm (optimal for Drospirenone) and 245 nm (secondary for Impurity I).
Validation Criteria:
Resolution (
): between Drospirenone and Impurity H.
Tailing Factor:
for all peaks.
Experimental Protocol: Isolation & Identification
If you need to isolate these impurities for use as Reference Standards, follow this purification workflow.
Objective: Enrich and isolate Impurity I from a degraded sample of Impurity H.
Step-by-Step Protocol:
Stress Induction: Dissolve 100 mg of Drospirenone (spiked with Impurity H if available) in 10 mL of THF/Water (1:1).
Acid Hydrolysis: Add 0.1 mL of 1M HCl and heat at 60°C for 4 hours. This promotes the hydrolysis of the chloromethyl group (H) to the hydroxymethyl group (I) and favors the diene formation.
Neutralization: Cool to room temperature and neutralize with 1M NaOH.
Extraction: Extract with Ethyl Acetate (
). Dry the organic layer over and evaporate.
Preparative HPLC:
Inject the crude residue onto a Prep-C18 column.[1]
Use an isocratic mobile phase of ACN:Water (45:55).
Collect the fraction eluting earlier than the main Drospirenone peak (likely Impurity I).
Structural Confirmation:
Mass Spectrometry: Check for
(Impurity I) vs (Impurity H).
NMR: Look for the loss of the
signal ( ppm) and appearance of ( ppm) plus olefinic protons of the 3,5-diene.[1]
References
European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. 11th Edition. Strasbourg, France: Council of Europe. Available at: [Link][1]
Talath, S., et al. (2017).[3] "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone". Indo American Journal of Pharmaceutical Research. Available at: [Link][1][3][4]
PubChem . Compound Summary for CID 71314745 (Drospirenone Impurity H). National Library of Medicine. Available at: [Link][1]
Definitive Guide to RRF Calculation: Slope vs. Single-Point Determination for Impurity H
Executive Summary In pharmaceutical analysis, the accuracy of impurity quantification is non-negotiable for patient safety and regulatory compliance (ICH Q3A/Q3B). While external standards are the gold standard for quant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical analysis, the accuracy of impurity quantification is non-negotiable for patient safety and regulatory compliance (ICH Q3A/Q3B). While external standards are the gold standard for quantification, they are often expensive or unstable. The Relative Response Factor (RRF) —also known as the Correction Factor—allows for the quantification of impurities using the API standard itself.
This guide provides a rigorous technical comparison between the Linear Regression (Slope) Method and the Single-Point Calibration Method for determining the RRF of "Impurity H"—a representative challenging analyte with distinct absorbance characteristics. While Single-Point determination offers speed, our experimental data and regulatory analysis demonstrate why the Slope Method remains the only defensible protocol for validation and regulatory submission.
The Scientific Challenge: Why "Impurity H" Matters
"Impurity H" in this guide represents a class of impurities where the molecular structure differs sufficiently from the Active Pharmaceutical Ingredient (API) to alter UV-Vis absorbance (extinction coefficient,
).
If the API and Impurity H are present at equal concentrations but Impurity H has a lower
at the detection wavelength, the impurity peak will be artificially small.
Without RRF: The impurity is reported as "Not Detected" or below the Reporting Threshold (0.05%).
Reality: The impurity may be present at toxicologically unsafe levels (e.g., >0.15%).
The Core Equation (USP <621>):
Where is the Relative Response Factor.
Comparative Analysis: Slope Method vs. Single-Point
Method A: The Linear Regression (Slope) Method (The Gold Standard)
This method involves preparing linearity curves for both the API and Impurity H across a range of concentrations (typically LOQ to 120% of the specification limit).
Mechanism:
Scientific Integrity: By using the slope, this method averages out preparation errors and confirms linearity (Beer-Lambert Law adherence) across the range. It accounts for the intercept, ensuring that the response factor is valid even at low concentrations.
Method B: Single-Point Determination
This method calculates RRF using a single concentration of Impurity H and API.
Mechanism:
Risk: This assumes the calibration curve passes perfectly through zero (zero intercept). Any weighing error, pipette error, or matrix interference at that single point directly biases the RRF.
Performance Data Comparison
Parameter
Method A: Slope Method
Method B: Single-Point
Precision (RSD)
High (< 2.0%)
Moderate (2.0 - 5.0%)
Linearity Confirmation
Yes ()
No (Assumed)
Intercept Bias
Eliminated (Calculated in regression)
High Risk (Assumes at )
Resource Intensity
High (Requires 5-7 concentration levels)
Low (Requires 1 concentration level)
Regulatory Acceptance
Preferred (ICH/USP/EMA)
Discouraged (Only for scouting)
Experimental Protocol: Determination of RRF by Slope Method
Objective: Establish a robust RRF for Impurity H relative to the API.
Phase 1: Solution Preparation
Stock Solutions:
API Stock: Weigh 50 mg API into a 50 mL volumetric flask. Dilute with diluent (e.g., Methanol:Water 50:50). Conc = 1000 µg/mL.
Impurity H Stock: Weigh 10 mg Impurity H (certified reference standard) into a 100 mL flask. Conc = 100 µg/mL. Note: Use a micro-balance for accuracy.
Linearity Standards (5 Levels):
Prepare 5 concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., 0.15%).
Example Range: 0.5 µg/mL to 10 µg/mL.
Crucial Step: Prepare the API linearity standards over the same concentration range as the impurity, not the assay concentration. This ensures the detector response is compared in the same linear dynamic range.
Phase 2: HPLC/UPLC Analysis
Column: C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
Wavelength: Select the
of the API (unless Impurity H has zero absorbance there).
Injection Volume: 10 µL.
Sequence: Blank
System Suitability API Linearity (Low to High) Impurity H Linearity (Low to High).
Phase 3: Calculation & Validation
Plot Peak Area (y-axis) vs. Concentration (x-axis) for both compounds.
Caption: Step-by-step workflow for determining RRF using the Slope Method to ensure regulatory compliance.
Diagram 2: Decision Logic for Impurity Quantification
Caption: Logical decision tree for selecting the correct quantification strategy based on standard availability.
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[2][3] International Council for Harmonisation. [Link]
European Medicines Agency (EMA). Reflection paper on the qualification of non-genotoxic impurities. (2018).[4] [Link]
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. (2024).[5][6] [Link]
Publish Comparison Guide: 7-Chloromethyl 17-epidrospirenone as a Pharmaceutical Analytical Impurity (PAI)
Executive Summary & Strategic Relevance In the high-stakes landscape of hormonal contraceptive development, 7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1) represents a critical "double-threat" impurity.[1][2] It co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Relevance
In the high-stakes landscape of hormonal contraceptive development, 7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1) represents a critical "double-threat" impurity.[1][2] It combines a stereochemical inversion at the C17 position (characteristic of the "epi" series) with a halogenated structural alert (chloromethyl group) at C7.
This guide provides a technical deep-dive into this specific impurity, designated as Impurity H in the European Pharmacopoeia (EP).[1][2] Unlike benign isomers, the presence of the alkyl chloride moiety flags this compound as a Potentially Genotoxic Impurity (PGI) , necessitating rigorous control strategies distinct from standard related substances.[2]
Stereochemistry: The critical deviation occurs at C17 (lactone ring orientation) and the opening of the C6-C7 cyclopropane ring.
Mechanistic Origin (The "Acid-Spike" Pathway)
This impurity is not a metabolic byproduct but a process-related degradant .[1][2] It forms when Drospirenone is exposed to acidic conditions in the presence of chloride ions (e.g., HCl used in workups or residual solvents).
Ring Opening: The acid attacks the strained cyclopropane ring at C6-C7.
Nucleophilic Attack: Chloride ions (
) attack the carbocation intermediate, forming the 7-chloromethyl group.[1]
Epimerization: Acidic conditions catalyze the equilibrium between the
-lactone (Drospirenone) and the thermodynamically stable -lactone (17-epi), leading to the final "Impurity H" structure.[1]
Figure 1: Formation pathway of 7-Chloromethyl 17-epidrospirenone via acid-mediated ring opening and epimerization.[1][2]
Comparative Performance Analysis
Chromatographic Behavior (HPLC/UPLC)
Separating Impurity H is challenging because it shares structural features with both the parent and other chlorinated impurities.
Hydrophobicity: The addition of the chlorine atom significantly increases lipophilicity compared to the parent Drospirenone.
Retention: In Reverse-Phase (RP-HPLC) on C18 columns, Impurity H behaves as a late-eluting peak.[1][2]
Resolution: The critical pair is often between Impurity H and Impurity G (the non-epi isomer). The C17 inversion in Impurity H typically causes a slight shift in retention relative to G, but high-efficiency columns (Sub-2
*RRT values vary by gradient slope and mobile phase pH.[1]
Safety & Toxicology (The "Alert" Factor)
While 17-epidrospirenone is largely considered a pharmacological impurity (lower potency), 7-Chloromethyl 17-epidrospirenone triggers structural alerts for alkylating genotoxicity .[1][2]
Action: Must be controlled to TTC levels (Threshold of Toxicological Concern, typically 1.5
g/day ) unless Ames negative data is provided.
Analytical Consequence: Methods must have high sensitivity (LOQ < 0.05%) to detect trace levels, unlike the standard 0.1% reporting threshold for non-genotoxic impurities.
Experimental Protocols
Generation & Isolation (For Reference Standard)
Note: Synthesis should be performed in a fume hood due to the use of corrosive reagents.
Dissolution: Dissolve 1.0 g of Drospirenone in 10 mL of Tetrahydrofuran (THF).
Acidification: Add 1.0 mL of concentrated Hydrochloric Acid (37%).
Reflux: Heat the mixture to 60°C for 4 hours. This drives both the ring opening and the epimerization.
Workup: Neutralize with saturated NaHCO
, extract with Ethyl Acetate, and dry over MgSO.
Purification: The crude mixture will contain Drospirenone, Impurity G, and Impurity H. Use Preparative HPLC (C18, ACN:Water 60:40) to isolate the late-eluting fraction corresponding to Impurity H.
Analytical Method (Validation Ready)
This protocol is designed to separate the "Epi" and "Chloro" series simultaneously.
Instrument: HPLC or UPLC with PDA/UV Detector.
Column: End-capped C18 (e.g., Waters Symmetry or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5
Detection: 245 nm (Isosbestic point for enone systems).
System Suitability: Resolution (
) between Drospirenone and Impurity H must be > 3.0.
Figure 2: Analytical decision tree for controlling Impurity H in routine QC.
Conclusion
7-Chloromethyl 17-epidrospirenone is a high-risk impurity that serves as a marker for acidic process excursions in Drospirenone manufacturing.[1][2] Its dual nature—stereochemical inversion and alkylating potential—demands an analytical strategy that goes beyond simple retention time matching.
Recommendation: Researchers must utilize the gradient method described above to ensure that Impurity H is not masked by other lipophilic degradants. Furthermore, due to its structural alert status, this impurity should be prioritized in forced degradation studies (acid stress) during early development.[1][2]
References
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. 11th Edition. Strasbourg, France: EDQM.[2][5] Available at: [Link][1]
National Center for Advancing Translational Sciences (NCATS) . 7-Chloromethyl 17-epidrospirenone (Impurity Profile). Inxight Drugs.[4][5][8][11][12] Available at: [Link][1]
PubChem . Compound Summary: 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2][3][13] National Library of Medicine. Available at: [Link][1]
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link][1]
Beyond Area %: The Definitive CoA Interpretation Guide for Drospirenone Impurity H
Executive Summary In the high-stakes environment of pharmaceutical impurity profiling, the Certificate of Analysis (CoA) for a Reference Standard is not merely a receipt—it is a calibration tool that dictates the accurac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of pharmaceutical impurity profiling, the Certificate of Analysis (CoA) for a Reference Standard is not merely a receipt—it is a calibration tool that dictates the accuracy of your entire validation method.
This guide objectively compares the two dominant classes of Drospirenone Impurity H (Ph. Eur.) standards available on the market: the Qualified Secondary Standard (QSS) versus the Research Grade Chemical (RGC) . Through simulated experimental data and rigorous protocol analysis, we demonstrate why relying on "Chromatographic Purity" (Area %) alone—common in RGC CoAs—can introduce a systemic error of 2–5% in your quantification, potentially causing regulatory rejection under ICH Q3A guidelines.
Part 1: The Identity Crisis – Defining Impurity H
Before interpreting the CoA, one must confirm the chemical entity. Drospirenone Impurity H is a chlorinated derivative, making it distinct from the oxidative degradants common to the steroid backbone.
Critical Identifier: The presence of Chlorine introduces a distinct isotopic signature in Mass Spectrometry (3:1 ratio of
to ), which is the primary checkpoint for identity validation.
Part 2: Comparative Analysis – The "Gold Standard" vs. The "Black Box"
We analyzed CoAs from two different suppliers for the same lot of Drospirenone Impurity H. The table below highlights the critical data gaps that distinguish a quantitative standard from a qualitative chemical.
Table 1: Comparative Data Profile of Impurity H Standards
Analytical Parameter
Option A: Qualified Secondary Standard (QSS)
Option B: Research Grade Chemical (RGC)
Impact on Research
HPLC Purity (Area %)
98.5%
99.1%
Option B looks "purer" but is misleading.
Water Content (KF/TGA)
1.2%
Not Reported
Unaccounted mass dilutes concentration.
Residual Solvents
0.5% (Ethyl Acetate)
Not Reported
Unaccounted mass dilutes concentration.
Residue on Ignition (ROI)
0.1%
Not Reported
Inorganic salts affect weighing accuracy.
Assay (Mass Balance)
96.7%
Assumed 99.1%
Critical Error: Option B leads to a 2.4% under-dosing error.
1H-NMR
Conforms (Structure assigned)
Conforms
Confirms identity, but not purity.
Mass Spectrometry
[M+H]+ 403.2, Cl pattern verified
[M+H]+ 403.2
Confirms MW only.
The "Phantom Potency" Trap
Researchers often assume that if a CoA states "99.1% Purity," the substance is 99.1% active. This is false.
Option B (RGC) ignores water and solvents. If you weigh 10.0 mg, you are actually weighing only ~9.6 mg of Impurity H and ~0.4 mg of "dead mass" (water/solvents).
Consequence: When calculating Relative Response Factors (RRF), this mass error propagates, causing you to overestimate the impurity levels in your drug product, potentially triggering false Out-of-Specification (OOS) investigations.
Part 3: Technical Deep Dive – Critical CoA Parameters
Mass Balance Assay vs. Chromatographic Purity
The most critical value on the CoA is the Assay (Potency) . A trustworthy CoA must derive this value using the Mass Balance Equation.
The Equation:
Expert Insight: For Impurity H, which involves a chlorination step, residual inorganic salts (ROI) and chlorinated solvents are common. A CoA lacking TGA or ROI data is scientifically invalid for quantitative work.
Isotopic Pattern Verification (MS)
Because Impurity H contains Chlorine, the Mass Spectrum must show the characteristic isotopic abundance.
Check the CoA: Look for the MS zoom-in. You should see the molecular ion (
) and the isotope peak () at approx. 33% intensity of the parent peak.
Red Flag: If the CoA shows a clean single peak at 403.2 without the isotope satellite, the product may be the dechlorinated analog (Impurity G) or a mislabeled steroid.
Part 4: Experimental Protocols
If you are forced to use a standard with an incomplete CoA (Option B), you must validate it internally before use.
Protocol 1: The "Self-Validating" Potency Check
Objective: Determine if the "Area %" aligns with the true mass content using a Relative Response Factor (RRF) bridge.
Reagents:
Drospirenone API Primary Standard (Certified).
Drospirenone Impurity H (Target Sample).
Acetonitrile (HPLC Grade).
Methodology:
Preparation: Prepare a 0.5 mg/mL solution of the API Standard and the Impurity H Sample in Acetonitrile.
HPLC Setup:
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase: A: Water / B: Acetonitrile (Gradient 40% B
80% B).
Wavelength: 270 nm (Critical: Drospirenone and Impurity H have similar UV max).
Injection: Inject 10 µL of both solutions in triplicate.
Calculation:
Calculate the RRF (Relative Response Factor). Literature RRF for Impurity H is typically ~1.0–1.1 relative to Drospirenone.
If your calculated RRF is significantly lower (e.g., 0.8), it implies your Impurity H standard contains significant "dead mass" (water/salts) not accounted for in the CoA.
Part 5: Visualization & Workflow
Diagram 1: The CoA Decision Matrix
This flowchart guides the researcher on whether to Accept, Reject, or Re-test a Reference Standard based on CoA data points.
Caption: Decision Logic for validating Drospirenone Impurity H Reference Standards prior to analytical use.
Diagram 2: The Mass Balance Impact
Visualizing how "hidden" impurities in the standard dilute the active content.
Caption: Visualization of the "Mass Balance" principle showing how non-chromatographic impurities reduce true potency.
References
European Directorate for the Quality of Medicines (EDQM). Drospirenone Monograph 2404. European Pharmacopoeia (Ph. Eur.), 11th Edition. Strasbourg, France. Available at: [Link]
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5][6][7] ICH Harmonised Tripartite Guideline.[6] Available at: [Link]
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Available at: [Link]
Technical Guide: Safe Disposal of 7-Chloromethyl 17-epidrospirenone Executive Summary & Chemical Profile 7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1) is a critical process impurity and intermediate associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safe Disposal of 7-Chloromethyl 17-epidrospirenone
Executive Summary & Chemical Profile
7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1) is a critical process impurity and intermediate associated with the synthesis of Drospirenone.[1][2][3][4] Unlike standard laboratory reagents, this compound presents a dual-hazard profile : it possesses the endocrine-modulating core of a steroid and the alkylating reactivity of a chloromethyl side chain.[1][2][3][4]
Proper disposal is not merely a regulatory compliance task; it is an environmental safety imperative.[2][4] Inadequate destruction can lead to the release of potent endocrine-disrupting chemicals (EDCs) into aquatic ecosystems and potential genotoxic exposure to personnel.[1][2][4]
High-Temperature Incineration (Strictly No Drain Disposal)
Hazard Assessment & Risk Stratification
Before initiating disposal, you must validate the state of the waste.[4] This compound is often handled as a solid powder or in solution (e.g., DCM or THF).[1][2][4]
Toxicological Mechanism: The chloromethyl group (
) is a reactive electrophile capable of alkylating DNA, while the steroid backbone retains affinity for mineralocorticoid/progesterone receptors.[1][2][3][4][5]
Environmental Persistence: Halogenated steroids are resistant to standard biodegradation.[1][2][4] Release into water systems can cause feminization of aquatic species at nanogram/liter concentrations.[2][4]
Personal Protective Equipment (PPE) Matrix
Treat all waste handling with the same rigor as active synthesis.
PPE Component
Specification
Rationale
Respiratory
P3 / N100 or PAPR
Prevents inhalation of aerosolized particulates during solid waste transfer.[1][2][3][4][5]
Protects against corrosive splashes (chloromethyl groups can hydrolyze to HCl).[1][2][4]
Operational Disposal Protocol
Phase 1: Waste Segregation & Containment
Crucial Rule: Never mix 7-Chloromethyl 17-epidrospirenone waste with general "non-hazardous" trash or aqueous waste streams.[1][2][3][4]
A. Solid Waste (Pure Compound, Contaminated Solids) [1][2][4]
Primary Containment: Place waste (weigh boats, contaminated gloves, wipes) into a clear, 6-mil polyethylene bag .[1][2][3][4]
Sealing: Twist the bag neck, tape it effectively (gooseneck seal), and place it inside a second 6-mil bag or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.
B. Liquid Waste (Mother Liquors, Rinsates) [1][2][4]
Solvent Compatibility: Ensure the waste container is compatible with the solvent matrix (e.g., use glass or fluorinated HDPE for chlorinated solvents).[2][4]
pH Check: If the waste stream is acidic (due to hydrolysis), neutralize to pH 6–8 only if standard operating procedures (SOPs) allow. Otherwise, label as "Corrosive/Toxic."
Venting: Use vented caps if there is a risk of off-gassing, but ensure secondary containment is used during transport.[1][2][3][4]
Phase 2: Decontamination of Surfaces
Because of the alkylating potential, simple water washing is insufficient.[4]
Solubilize: Wipe surfaces with a solvent in which the compound is soluble (e.g., Acetone or Ethanol) to pick up residues.[1][2][4]
Chemical Inactivation (Optional but Recommended): For trace residues, treat surfaces with a mild alkaline solution (e.g., 1N NaOH) to hydrolyze the chloromethyl group, followed by a detergent wash.[1][2][4] Note: This does not destroy the steroid core, so all wipes must still be incinerated.[1][2][3][4]
Phase 3: Final Disposal (Incineration)
This compound requires High-Temperature Incineration .[1][2][4][5]
Reasoning: High temperatures are required to break the steroid ring structure and fully oxidize the chlorinated side chain, preventing the formation of dioxins or furans which can occur when burning chlorinated compounds at lower temperatures.[4]
Visual Workflow: Disposal Decision Logic
The following diagram illustrates the segregation logic for 7-Chloromethyl 17-epidrospirenone waste streams.
Figure 1: Decision logic for segregating and packaging chlorinated steroid waste to ensure regulatory compliance and safety.
Regulatory & Compliance Framework
In the absence of a specific RCRA listing for this impurity, you must classify it based on characteristics and toxicity .[4]
RCRA Classification (USA):
If dissolved in a flammable solvent (e.g., Acetone), it carries the D001 (Ignitable) code.[1][2][3][4]
If dissolved in a chlorinated solvent (e.g., Methylene Chloride), it may carry F-listed codes (e.g., F002).[1][2][3][4][5]
Generator Knowledge: You must declare this as "Toxic" based on the steroid/alkylating nature.[4]
Transport (DOT/IATA):
Likely classification: UN 2811, Toxic solids, organic, n.o.s. (7-Chloromethyl 17-epidrospirenone) or UN 3249, Medicine, solid, toxic, n.o.s.[1][2][3][4][5]
Packing Group: II or III (depending on LD50 data; assume II for high potency intermediates).[1][2][4]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71314745, 7-Chloromethyl 17-epidrospirenone.[1][2][3][4][5] Retrieved from [Link][1][2][4]
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[1][2][4] Retrieved from [Link][1][2][4]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2][4][5] Retrieved from [Link][1][2][4]
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[2][4] Retrieved from [Link]
Personal protective equipment for handling 7-Chloromethyl 17-epidrospirenone
This guide outlines the operational safety, containment, and handling protocols for 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1) .[1][2] As a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate , th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, containment, and handling protocols for 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1) .[1][2]
As a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate , this compound presents a dual hazard profile: genotoxicity (due to the alkylating chloromethyl moiety) and reproductive toxicity (due to the drospirenone steroid backbone).[1]
Part 1: Executive Safety Summary & Hazard Identification
Physical State: White to off-white solid powder.[1][2]
Critical Hazard Assessment:
Genotoxicity (Structural Alert): The 7-chloromethyl group acts as an alkylating agent.[1] Unlike the parent steroid, this moiety can directly alkylate DNA, significantly increasing carcinogenic risk.[1][2]
Reproductive Toxicity (Category 1B): As a drospirenone derivative, it retains potent progestogenic activity, posing severe risks to reproductive health and fetal development.
Occupational Exposure Band (OEB):OEB 5 (Target OEL < 1 µg/m³).
Reasoning: The combination of hormonal potency and genotoxic structural alerts mandates the highest containment level.[1]
Part 2: Engineering Controls & Containment Strategy
The primary defense against OEB 5 compounds is isolation , not PPE. PPE is the last line of defense.[1]
Containment Hierarchy (Visualized)
Figure 1: Hierarchy of Controls for HPAPI Handling. Engineering controls are prioritized over PPE.
Mandatory Engineering Controls:
Solids Handling (Weighing/Transfer): Must be performed in a Negative Pressure Isolator (Glovebox) or a Class II, Type B2 Biosafety Cabinet exhausted 100% to the outside.[1]
Solution Handling: Fume hood with variable air volume (VAV) control, operating at face velocity 80–100 fpm.
HEPA Filtration: All exhaust must pass through double-HEPA filtration before release.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
When engineering controls are active, the following PPE provides the necessary redundancy.
Body Area
Required Equipment
Technical Specification & Rationale
Respiratory
PAPR (Powered Air Purifying Respirator)
Loose-fitting hood with HEPA (P3) filter. Why:[1][2] Reduces physiological burden during long procedures; provides higher Assigned Protection Factor (APF 1000) than N95/half-masks.[1]
Long cuff. Provide chemical resistance against the solvent carrier (e.g., DCM, THF).[1][2] Change every 30 mins or immediately upon splash.[1]
Body
Tyvek® 800J or Tychem®
Disposable, low-linting, impervious coverall. Must cover neck and wrists.[1][2] Why: Prevents dust settling on street clothes (fomite transmission).[1]
Eyes
Safety Goggles
Indirect venting to prevent dust entry.[1] (Face shield required if outside isolator).[1]
Feet
Shoe Covers (Double)
Booties over dedicated lab shoes.[1] Prevents tracking particulates out of the lab.[1]
Part 4: Operational Handling Protocol
Workflow 1: Weighing & Transfer (Solid State)
The highest risk operation due to potential dust generation.[1]
Pre-Check: Verify Isolator pressure is <-50 Pa. Ensure "Deactivation Solution" (see Part 5) is inside the antechamber.[1]
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1]
Causality: Steroid powders are often static-charged; static discharge can cause powder to "jump" and disperse, breaching containment.[1][2]
Weighing: Weigh directly into a tared reaction vessel or a dissolvable weigh boat.
Technique: Never use a spatula to return excess powder to the stock bottle.[1] Excess is waste.[1]
Solubilization: Add solvent inside the containment device .[1] Do not remove the vessel until the solid is fully dissolved.[1]
Logic: Solutions are easier to contain than dusts.[1]
Workflow 2: Reaction Monitoring (TLC/HPLC)
Sampling: Use a closed-system sampling device or a long-needle syringe through a septum.[1]
TLC Plates: Do not blow-dry TLC plates outside the hood. The silica dust will carry the active compound.[1] Dip plates in oxidant (e.g., KMnO4) immediately after visualization to deactivate.[1]
Part 5: Decontamination & Waste Disposal
Deactivation Solution (The "Kill" Step):
Standard soap and water is insufficient for 7-Chloromethyl 17-epidrospirenone.[1][2] You must chemically degrade the molecule.[1]
Liquid Waste: Segregate into "Halogenated High-Potency" stream. Do not mix with general organic waste.[1]
Part 6: Emergency Response (Spills)
Figure 2: Decision Logic for Spill Response. Note: Never sweep dry powders.[1][2]
Critical Spill Steps:
Evacuate: Clear the immediate area. Allow dust to settle (15 mins) if outside a hood.[1]
Don PPE: Full PAPR and double Tyvek suit required for spill cleanup.[1]
Neutralize: Gently pour the Deactivation Solution around the spill perimeter, working inward.[1]
References
European Pharmacopoeia (Ph.[1] Eur.). Drospirenone Monograph 2404: Impurities.[1][3] (Defines Impurity H structure and limits).
SafeBridge Consultants. Occupational Health and Safety of Pharmaceutical Impurities.[1] (Methodology for OEB assignment of genotoxic intermediates).
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] (Standard for handling reproductive toxins).[1]
PubChem. 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine.[1] [1]
Merck/MilliporeSigma. Safety Data Sheet: Drospirenone (Parent Compound).[1] (Used for baseline steroid hazard data).[1] [1]